2-phosphonodecanoic Acid
Description
Contextualization of Organophosphonates in Contemporary Chemical and Biological Research
Organophosphonates are a significant class of organophosphorus compounds distinguished by the presence of a direct carbon-phosphorus (C-P) bond. researchgate.netqub.ac.uknih.gov This feature sets them apart from organophosphates, which contain a carbon-oxygen-phosphorus (C-O-P) linkage. wikipedia.orgnih.gov The C-P bond's high stability makes organophosphonates resistant to chemical hydrolysis, thermal decomposition, and enzymatic degradation. qub.ac.uk
This inherent stability has led to their widespread use in various industrial and biological applications. They are utilized as scale and corrosion inhibitors in water treatment, as additives in detergents and cleaning fluids, and in the manufacturing of plastics and solvents. rsc.orgalliedmarketresearch.comfortunebusinessinsights.com In the agricultural sector, some phosphonates, like glyphosate, are effective herbicides. wikipedia.org
Furthermore, the biological activity of many organophosphonates has drawn considerable research interest. researchgate.net They are recognized for their potential as enzyme inhibitors, with some serving as antiviral medications. wikipedia.org The discovery of naturally occurring phosphonates, such as 2-aminoethylphosphonic acid, in various organisms has opened up avenues for understanding their role in biogeochemical cycles, particularly the phosphorus cycle. qub.ac.uknih.govnih.gov The ability of some bacteria to metabolize phosphonates as a phosphorus source highlights their environmental significance. wikipedia.orgnih.gov
Structural Significance of the Carbon-Phosphorus Bond in Diverse Systems
The carbon-phosphorus (C-P) bond is the defining structural feature of organophosphonates, lending them remarkable stability. researchgate.netqub.ac.uk This bond is considered a relic of the reducing atmosphere on early Earth. qub.ac.uknih.gov Unlike the more labile C-O-P ester bond found in phosphates, the C-P bond is not easily broken down by hydrolysis or enzymatic action. nih.gov This robustness is central to the function of phosphonates in both synthetic and biological systems.
The formation of the C-P bond is a key step in the biosynthesis of natural phosphonates, often occurring through the enzymatic isomerization of phosphoenolpyruvate (B93156) to phosphonopyruvate. researchgate.net In synthetic chemistry, various methods have been developed to create this bond, including the Michaelis-Arbuzov reaction and strategies involving phosphorus radicals. wikipedia.orgrsc.org
The presence of the C-P bond allows phosphonates to act as stable mimics of phosphate-containing biomolecules. wikipedia.org This bioisosterism is a cornerstone of their application in medicinal chemistry, where they can inhibit enzymes that process phosphate (B84403) substrates. wikipedia.orgbioorganica.com.ua The stability of the C-P bond ensures that these molecules can reach their target enzymes intact.
Historical and Current Trajectories in Phosphonate (B1237965) Research
The history of phosphonate research dates back to at least 1897 with the first synthesis of bisphosphonates. wikipedia.org However, the existence of naturally occurring phosphonates was not confirmed until 1959 with the discovery of 2-aminoethylphosphonic acid. qub.ac.uknih.govnih.gov This finding spurred significant interest in the biosynthesis and biological roles of these compounds.
Early research focused on the synthesis and characterization of various phosphonate compounds. The development of synthetic methods like the Michaelis-Arbuzov reaction was crucial in advancing the field. wikipedia.org The discovery of the ion exchange properties of metal phosphates in the 1950s, and later the determination of the crystal structure of zirconium phosphonates, paved the way for the development of metal-organic frameworks based on phosphonates. mdpi.com
Current research in phosphonates is multifaceted. There is a strong focus on "green" phosphonate chemistry, which seeks to develop more environmentally friendly synthesis methods and to enhance the biodegradability of these compounds. rsc.org The use of photocatalysis for C-P bond formation is an emerging area of interest. rsc.org
In the realm of materials science, phosphonates are being investigated for their use as flame retardants and as linkers in the creation of novel metal-organic frameworks. rsc.orgacs.org In medicine, the development of new phosphonate-based drugs, particularly antiviral and anticancer agents, remains a significant area of research. wikipedia.orgacs.org Furthermore, the application of genomics is enabling the discovery of new phosphonate natural products and their biosynthetic pathways, suggesting that many more compounds and their functions are yet to be discovered. researchgate.netnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H21O5P |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
2-phosphonodecanoic acid |
InChI |
InChI=1S/C10H21O5P/c1-2-3-4-5-6-7-8-9(10(11)12)16(13,14)15/h9H,2-8H2,1H3,(H,11,12)(H2,13,14,15) |
InChI Key |
QCAOXEJHHFDENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Phosphonodecanoic Acid
Established Pathways for Phosphonic Acid Synthesis
The synthesis of phosphonic acids is a well-documented field, with several robust methods available to chemists. These pathways typically involve the formation of a phosphonate (B1237965) ester intermediate, which is subsequently hydrolyzed to the corresponding phosphonic acid.
Michaelis-Arbuzov Reaction and Related Phosphonylation Approaches
The Michaelis-Arbuzov reaction stands as a cornerstone for the formation of carbon-phosphorus bonds. wikipedia.orgnih.govresearchgate.net This reaction classically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, generating a dialkyl phosphonate ester. acs.orgorganic-chemistry.org The reaction proceeds via an SN2 mechanism, initially forming a phosphonium (B103445) salt intermediate. wikipedia.orgresearchgate.net A subsequent dealkylation step, where the displaced halide anion attacks one of the phosphite's alkyl groups, yields the stable pentavalent phosphonate ester and a new alkyl halide. wikipedia.orgnih.gov The formation of the strong phosphoryl (P=O) bond is a key thermodynamic driving force for the reaction. acs.org
For the synthesis of a precursor to 2-phosphonodecanoic acid, a suitable starting material would be an ester of 2-bromodecanoic acid. The reaction with a trialkyl phosphite, such as triethyl phosphite, under thermal conditions would yield the corresponding diethyl 2-(decanoyl)phosphonate. google.comamazonaws.com
A related method, the Michaelis-Becker reaction, utilizes a dialkyl phosphonate and a strong base (like sodium hydride) to form a nucleophile that attacks the alkyl halide. acs.org Both the Arbuzov and Michaelis-Becker reactions are effective for creating the P-C bond on an sp³-hybridized carbon. acs.org
Recent advancements have explored accelerating the Michaelis-Arbuzov reaction using Lewis acid catalysts, microwaves, or photoredox catalysis under visible light. researchgate.netorganic-chemistry.orgnih.gov
Dealkylation Protocols for Dialkyl Phosphonates (e.g., Acidic Hydrolysis, McKenna Procedure)
Acidic Hydrolysis: A common and straightforward method is hydrolysis under harsh acidic conditions, such as refluxing with concentrated hydrochloric (HCl) or hydrobromic (HBr) acid. nih.govgoogle.comresearchgate.net This method is effective but may not be suitable for substrates containing acid-labile functional groups. google.com The mechanism is believed to involve protonation of the phosphoryl oxygen, followed by either an SN1 or SN2 pathway to cleave the ester's O-alkyl bond. beilstein-journals.org
McKenna Procedure: For milder conditions, the McKenna procedure is the preferred method. nih.govnih.gov This two-step process involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (B50905) (BTMS). nih.gov The BTMS converts the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. d-nb.info This silylated intermediate is highly susceptible to hydrolysis or alcoholysis (e.g., with methanol), which rapidly and cleanly produces the phosphonic acid. nih.govmdpi.com The reaction is typically performed at room temperature in an aprotic solvent like acetonitrile (B52724) or dichloromethane. nih.gov Microwave irradiation has been shown to significantly accelerate the BTMS silyldealkylation step. mdpi.com
The table below summarizes the results of a study on microwave-assisted BTMS dealkylation of dialkyl methylphosphonates, highlighting the efficiency of this method.
| Entry | R Group | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Methyl | Acetonitrile | 40 | 2 | >98 |
| 2 | Ethyl | Acetonitrile | 40 | 2 | >98 |
| 3 | Isopropyl | Acetonitrile | 40 | 10 | >98 |
| 4 | Methyl | 1,4-Dioxane | 40 | 5 | >98 |
| 5 | Methyl | Neat BTMS | 40 | 2 | >98 |
| Data adapted from a study on microwave-accelerated McKenna synthesis. mdpi.com |
Synthesis from Phosphonodiamide Precursors
An alternative route to phosphonic acids involves the use of phosphonodiamide intermediates. nih.govbeilstein-journals.org These precursors can be prepared by reacting a suitable organometallic reagent (e.g., an organolithium or Grignard reagent) with a bis(dialkylamino)chlorophosphine. nih.gov The resulting phosphonodiamide is often a crystalline solid that can be purified by chromatography. beilstein-journals.org
A key advantage of this method is the stability of the phosphonodiamide group to certain nucleophiles. nih.gov The final phosphonic acid is then readily obtained by acidic hydrolysis of the diamide. nih.govbeilstein-journals.org This approach has been widely used in the synthesis of α-aminophosphonic acids and other complex phosphonic acids. beilstein-journals.org
Direct Formation of the P-C Bond Utilizing Phosphorous Acid
Direct methods for synthesizing phosphonic acids involve the simultaneous formation of the P-C bond and the phosphonic acid group, primarily using phosphorous acid (H₃PO₃) as the phosphorus source. nih.govbeilstein-journals.orgnih.gov For instance, α-hydroxyphosphonic acids can be synthesized by reacting an aldehyde or ketone with phosphorous acid. google.com Another example is the reaction of carboxylic acids with phosphorous acid and phosphorus trichloride. researchgate.net While these direct methods eliminate the need for a separate dealkylation step, purification of the highly polar phosphonic acid product can be challenging, often requiring crystallization, precipitation, or preparative reverse-phase HPLC. beilstein-journals.org
Strategies for the Preparation of Long-Chain Aliphatic Phosphonic Acids
The synthesis of long-chain aliphatic phosphonic acids like this compound requires strategies that can effectively introduce the phosphonic acid group onto a specific carbon of the aliphatic backbone.
Approaches for Incorporating the Decanoic Acid Backbone
The synthesis of this compound necessitates a strategy that begins with a ten-carbon chain functionalized at the second position. A common approach involves starting with a derivative of decanoic acid. For example, 10-phosphonodecanoic acid has been synthesized by first protecting the carboxylic acid of 10-bromodecanoic acid as an ethyl ester. amazonaws.com This is followed by a Michaelis-Arbuzov reaction with triethyl phosphite to install the phosphonate group at the terminal end. amazonaws.com Finally, hydrolysis with concentrated HCl removes both the ethyl ester and the phosphonate esters to yield the desired bifunctional product. amazonaws.com
A similar strategy could be applied for this compound. The synthesis would likely start with α-bromodecanoic acid. The carboxylic acid group would be protected as an ester. Then, a Michaelis-Arbuzov reaction would introduce the diethyl phosphonate group at the C-2 position. A final hydrolysis step would deprotect both the carboxylate and phosphonate esters.
Another approach for synthesizing long-chain alkylphosphonic acids involves the direct phosphonylation of long-chain alkyl bromides with red phosphorus in a multiphase system using a phase-transfer catalyst. researchgate.net This method offers a straightforward route to terminal phosphonic acids from C4 to C18 chains. researchgate.net
Functional Group Transformation and Derivatization of this compound
The presence of two distinct acidic functional groups, the phosphonic acid and the carboxylic acid, along with a modifiable alkyl chain, provides a versatile platform for a wide array of chemical derivatizations. These modifications are crucial for tuning the molecule's solubility, reactivity, and binding affinity to various substrates.
Esterification and Amidation Reactions of the Phosphonic Acid Moiety
The phosphonic acid group of this compound is a primary site for derivatization, with esterification and amidation being key reactions to modulate its chemical and physical properties.
Esterification:
The conversion of the phosphonic acid to its corresponding esters (phosphonates) is a fundamental transformation. Phosphonate esters are often prepared via the Michaelis–Arbuzov reaction, which can be followed by hydrolysis to yield the phosphonic acid. wikipedia.org The direct esterification of phosphonic acids can be challenging due to the simultaneous presence of two acidic protons, which can lead to a mixture of mono- and diesters. mdpi.com
Recent studies have demonstrated selective methods for both mono- and diesterification. For instance, the use of triethyl orthoacetate as both a reagent and a solvent has been shown to be effective, with the reaction temperature playing a crucial role in determining the product selectivity. mdpi.com Lower temperatures favor the formation of the monoester, while higher temperatures lead to the diester. mdpi.com The proposed mechanism involves the formation of a key intermediate, a 1,1-diethoxyethyl ester of the phosphonic acid. mdpi.com
Another common method for the synthesis of phosphonic acids is the dealkylation of dialkyl phosphonates. This is often achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid (HCl). d-nb.infobeilstein-journals.org Alternatively, the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis, provides a milder condition for dealkylation. d-nb.infobeilstein-journals.org
Amidation:
The formation of phosphonoamidates, through the amidation of the phosphonic acid group, introduces a nitrogen-containing functionality that can significantly alter the molecule's biological activity and coordination properties. Traditional methods for amidation can be harsh and unreliable. chemrxiv.org
A more recent and expedient method for the direct mono-amidation of phosphonic acids utilizes a combination of triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD). chemrxiv.org This approach has been shown to be effective for structurally complex phosphonic acids and can proceed rapidly. chemrxiv.org The reaction's efficacy is influenced by the solvent, with non-polar solvents generally favoring the mono-amidation product. chemrxiv.org For some phosphonic acids, the addition of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can enhance the reaction efficiency, particularly with aliphatic amines. chemrxiv.org
Table 1: Reagents and Conditions for Esterification and Amidation of the Phosphonic Acid Moiety This table is interactive. Users can sort and filter the data.
| Transformation | Reagent(s) | Key Conditions | Product(s) | Selectivity | Citation(s) |
| Esterification | Triethyl orthoacetate | Varies with temperature | Mono- or Di-ethyl phosphonate | Temperature-dependent | mdpi.com |
| De-esterification | Concentrated HCl | Reflux | Phosphonic acid | - | d-nb.infobeilstein-journals.org |
| De-esterification | Bromotrimethylsilane, then Methanol | Mild, often room temperature | Phosphonic acid | - | d-nb.infobeilstein-journals.org |
| Amidation | PPh₃, DIAD, Amine | Non-polar solvent, optional DBU | Mono-phosphonoamidate | High for mono-amidation | chemrxiv.org |
Chemical Modifications of the Alkyl Chain for Specific Applications (e.g., introduction of amino groups)
Modification of the decyl chain of this compound allows for the introduction of additional functional groups, thereby expanding its utility. The introduction of an amino group is a particularly valuable modification, leading to the formation of aminophosphonic acids.
The synthesis of α-aminophosphonic acids can be achieved through various methods, including the Kabachnik-Fields and Pudovik reactions, which are used to form aminophosphonates. wikipedia.org A patent describes the synthesis of optically active 2-amino-phosphonoalkanoic acids, with a specific mention of 2-amino-10-phosphonodecanoic acid hydrate. google.com
A related compound, 2-amino-12-phosphonododecanoic acid, highlights the interest in long-chain aminophosphonic acids. ontosight.ai This molecule is noted for its potential biological activities, including the inhibition of enzymes involved in tumor growth and its ability to form stable complexes with metal ions. ontosight.ai The synthesis of such compounds often involves multi-step procedures. For example, the synthesis of differently substituted 2-amino-8-oxodecanoic acids, which are components of naturally occurring enzyme inhibitors, has been achieved through a convergent approach where the stereochemistry at the 2-position is derived from enantiomerically pure allylglycine or glutamic acid. nih.gov
The synthesis of carboxyalkylphosphonic acids, such as 12-phosphonododecanoic acid, also provides a template for alkyl chain modification. One reported synthesis starts from 12-bromo-1-dodecanol, which undergoes a series of reactions including protection of the alcohol, substitution with iodine, reaction with triethyl phosphite, and finally deprotection and hydrolysis to yield the final product. chemrxiv.org This multi-step process allows for the introduction of functionalities at the terminus of the alkyl chain.
Table 2: Examples of Alkyl Chain Modified Derivatives of Phosphonoalkanoic Acids This table is interactive. Users can sort and filter the data.
| Derivative Name | Modification | Potential Application | Citation(s) |
| 2-Amino-10-phosphonodecanoic acid hydrate | Amino group at C-2 | Not specified in source | google.com |
| 2-Amino-12-phosphonododecanoic acid | Amino group at C-2 | Enzyme inhibition, metal chelation | ontosight.ai |
| Substituted 2-amino-8-oxodecanoic acids | Amino group at C-2, oxo group at C-8 | Histone deacetylase inhibitors | nih.gov |
| 12-Phosphonododecanoic acid | Carboxy group at C-12 | Self-assembled monolayers | chemrxiv.org |
Biochemical Interactions and Enzymatic Mechanisms Involving 2 Phosphonodecanoic Acid
Molecular Mimicry of Biological Phosphates and Carboxylates by Phosphonates
The efficacy of phosphonates, including 2-phosphonodecanoic acid, as modulators of biological systems is rooted in their ability to act as structural and electronic mimics of naturally occurring phosphate (B84403) and carboxylate groups. nih.govresearchgate.net This molecular mimicry allows them to be recognized by enzyme active sites that normally bind phosphorylated or carboxylated substrates. nih.gov
The phosphonate (B1237965) group [-PO₃H₂] is isosteric and isoelectronic with the phosphate group [-OPO₃H₂], differing by the substitution of a bridging oxygen atom with a carbon atom. researchgate.net This substitution, however, has profound implications for chemical stability. The C-P bond is significantly more resistant to chemical and enzymatic hydrolysis than the P-O-C bond found in phosphate esters. researchgate.netnih.gov Under physiological pH, the phosphonate moiety can exist as a monoanion or dianion, closely resembling the charge state of a phosphate group. nih.gov
Furthermore, the phosphonate group can also serve as an analogue of a carboxylate group [-COOH]. nih.govnih.gov Both groups can be deprotonated to form anions that interact with positively charged residues or metal ions in enzyme active sites. The tetrahedral geometry of the phosphonate group is particularly adept at mimicking the tetrahedral transition states that occur during the hydrolysis of carboxylate-containing substrates like peptides. researchgate.netresearchgate.net This dual mimicry of both phosphates and carboxylates makes phosphonates versatile tools for probing and inhibiting a wide range of enzymes. nih.govnih.gov
| Functional Group | Structure | Bond Type | pKa Values (approx.) | Key Characteristics |
| Phosphonate | R-PO(OH)₂ | C-P | pKa₁ ≈ 2.5, pKa₂ ≈ 8.0 nih.gov | Tetrahedral, hydrolytically stable, mimics phosphates and carboxylate transition states. nih.govresearchgate.net |
| Phosphate Ester | R-O-PO(OH)₂ | C-O-P | Variable, but generally similar to phosphonates | Tetrahedral, susceptible to enzymatic hydrolysis by phosphatases. researchgate.net |
| Carboxylate | R-COOH | C-C | pKa ≈ 2-5 | Planar (in ground state), forms a tetrahedral intermediate during hydrolysis. researchgate.net |
Elucidation of Enzyme Inhibition Mechanisms
The unique chemical properties of the phosphonate group enable it to inhibit enzymes through several distinct, yet often complementary, mechanisms.
Many enzymatic reactions, particularly those involving hydrolysis of peptides or esters, proceed through a high-energy, tetrahedral transition state. researchgate.netresearchgate.net Enzymes function by stabilizing this transition state, thereby lowering the activation energy of the reaction. Phosphonates, with their stable tetrahedral geometry, are excellent mimics of this transient intermediate state. researchgate.netnih.gov
By binding tightly to the enzyme's active site, a phosphonate-containing molecule can act as a transition-state analogue inhibitor. nih.gov These inhibitors are often potent and highly specific because they capitalize on the full binding energy that the enzyme evolves to stabilize the transition state. wisc.edu The structure of the phosphonate group resembles the tetrahedral intermediate formed during peptide bond hydrolysis, making phosphonates effective inhibitors of proteases like carboxypeptidase A. nih.govnih.gov This inhibitory mechanism is competitive, as the inhibitor binds to the same active site as the substrate. researchgate.net
A significant number of enzymes, known as metalloenzymes, require a metal ion cofactor (e.g., Zn²⁺, Mg²⁺, Mn²⁺) for their catalytic activity. researchgate.netnih.gov This metal ion often plays a crucial role in polarizing the substrate and stabilizing negative charges that develop during the reaction. The negatively charged oxygen atoms of the phosphonate group are highly effective at chelating these catalytic metal ions. nih.govresearchgate.net
This coordination to the active site metal can be a primary driver of the inhibitor's potency. acs.org For instance, in zinc proteases like Angiotensin-Converting Enzyme (ACE), the phosphonate moiety of an inhibitor can form strong coordinate bonds with the essential Zn²⁺ ion, displacing a water molecule that would typically be involved in catalysis. nih.govacs.orgnih.gov This interaction anchors the inhibitor firmly in the active site, contributing significantly to its inhibitory power. acs.org The ability of phosphonates to coordinate with metal ions is a key feature in the design of inhibitors for various metalloenzymes. researchgate.net
| Enzyme Family | Metal Cofactor | Role of Phosphonate Chelation | Example Inhibitors |
| Metallo-β-lactamases (MBLs) | Zn²⁺ | The phosphonate group coordinates to the dinuclear zinc center, inhibiting enzyme activity. researchgate.net | Mercaptophosphonates, 6-phosphonomethylpyridine-2-carboxylates researchgate.net |
| Zinc Proteases (e.g., ACE) | Zn²⁺ | The phosphonate group binds directly to the active site zinc ion, acting as a potent zinc-binding pharmacophore. nih.govacs.org | K-26, Fosinopril nih.govnih.gov |
| Phosphotriesterase (PTE) | Binuclear Mn²⁺/Zn²⁺ | Substrate analogues like diisopropyl methyl phosphonate bind to the metal center, modulating the active site environment. nih.gov | Diisopropyl methyl phosphonate nih.gov |
| Alkaline Phosphatase (AP) | Zn²⁺, Mg²⁺ | The enzyme binds phosphate moieties, and phosphonates can mimic this interaction with the bimetallocentre. nih.govopenbiochemistryjournal.com | N/A (General principle) |
The fundamental difference between a phosphonate and a phosphate ester is the C-P bond versus the C-O-P bond. researchgate.net The C-P linkage is exceptionally stable and resistant to cleavage by enzymes such as phosphatases and phosphodiesterases, which readily hydrolyze phosphate esters. nih.govfrontiersin.orgmdpi.com This inherent stability makes phosphonates non-hydrolyzable mimics of their phosphate counterparts. frontiersin.org
This property has significant biological consequences. When a phosphonate-containing molecule inhibits an enzyme, it remains covalently intact. unm.edu This resistance to degradation can lead to prolonged and sustained inhibition. frontiersin.org For example, acyclic nucleoside phosphonates are effective antiviral agents because, once converted to their active diphosphorylated form within a cell, they can inhibit viral DNA polymerases without being degraded by cellular phosphatases. frontiersin.orgunipd.it This stability ensures a longer duration of action compared to a hydrolyzable phosphate analogue, making it a highly desirable feature in drug design. unipd.it
Chelation and Coordination with Metal Centers in Enzyme Active Sites
Investigation of Specific Enzyme Systems Modulated by Phosphonates
The principles of phosphonate-mediated enzyme inhibition have been successfully applied to modulate the activity of numerous enzymes, with Angiotensin-Converting Enzyme (ACE) being a prominent example.
Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloprotease in the renin-angiotensin system, which regulates blood pressure. nih.govresearchgate.net It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. researchgate.net Consequently, ACE inhibitors are a cornerstone therapy for hypertension and heart failure. researchgate.net
Several potent ACE inhibitors incorporate a phosphonate group, which serves as a highly effective zinc-binding pharmacophore. nih.govnih.gov The phosphonate moiety interacts directly with the catalytic zinc ion in the ACE active site. acs.org This interaction is a critical determinant of inhibitory potency. Studies comparing phosphonate-containing inhibitors to their direct carboxylate analogues have demonstrated that the phosphonyl substitution can increase ACE inhibition by over 1500-fold. nih.gov This dramatic increase in potency is attributed to the stronger interaction of the phosphonate's dianion with the enzyme's active site, either through direct coordination with the zinc ion or through interactions with surrounding amino acid residues. nih.gov Crystal structures of phosphonate inhibitors like K-26 bound to human ACE have confirmed that the phosphonate group coordinates the zinc, anchoring the inhibitor in the active site and establishing a network of hydrogen bonds that enhance binding affinity. nih.govacs.org
| Inhibitor | Type | Key Structural Feature | Reported In Vitro Activity (ACE) |
| K-26 | Natural Phosphonotripeptide | (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid (AHEP) terminus nih.govacs.org | Potent inhibitor; Kᵢ of 160 nM for insect homologue (AnCE) nih.govacs.org |
| Fosinoprilat | Synthetic Phosphinate | Phosphinate group for zinc binding researchgate.netscholarsresearchlibrary.com | Active metabolite of the prodrug Fosinopril researchgate.net |
| SQ 29,852 | Synthetic Phosphonate | (Phenylbutyl)phosphonate side chain nih.gov | Orally active, superior potency to captopril (B1668294) in rats nih.gov |
| K-4 | Natural Phosphonate Oligopeptide | C-terminal (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid acs.org | Kᵢ of 0.18 µM acs.org |
Carboxypeptidase A Inhibition
Carboxypeptidase A (CPA) is a type of metalloexopeptidase that contains a zinc ion within its active site. wikipedia.orgvirginia.edu This enzyme is crucial for various physiological processes, including digestion, by hydrolyzing peptide bonds at the C-terminal end of a protein, particularly those with aromatic or aliphatic side-chains. wikipedia.org The catalytic mechanism of CPA involves the zinc ion and several key amino acid residues that participate in substrate binding and hydrolysis. wikipedia.orgvirginia.edu
Currently, there is no specific information available in the scientific literature detailing the direct inhibition of Carboxypeptidase A by this compound. Research on the inhibition of CPA has focused on other classes of molecules, and the interaction of long-chain phosphonic acids like this compound with this enzyme remains an uninvestigated area.
Glycosyltransferase and Related Metabolic Enzymes
Glycosyltransferases are a diverse family of enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, such as a UDP-sugar, to an acceptor molecule. frontiersin.orgnih.gov This process, known as glycosylation, is fundamental in the synthesis of oligosaccharides, polysaccharides, and glycoconjugates, playing a critical role in numerous cellular functions. frontiersin.orgnih.gov Many glycosyltransferases are dependent on a divalent metal ion, often manganese (Mn²⁺), for their catalytic activity. nih.gov
There is currently no scientific literature available that documents the interaction between this compound and glycosyltransferases or related metabolic enzymes. The inhibitory activity of this specific compound on this class of enzymes has not been reported.
Glutamate (B1630785) Carboxypeptidase II (GCPII)
Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated α-linked acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate. nih.govembopress.org This enzyme is a significant therapeutic target for neurological disorders associated with glutamate excitotoxicity and for the diagnosis and treatment of prostate cancer. nih.govnih.gov
While direct studies on the inhibition of GCPII by this compound are not available, extensive research has been conducted on other phosphonate-containing inhibitors. A prominent example is 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor of GCPII. embopress.orgnih.gov The phosphonate moiety of these inhibitors is crucial for their binding to the active site of GCPII.
Crystal structure analyses of GCPII in complex with inhibitors like 2-PMPA have revealed the key interactions necessary for high-affinity binding. rcsb.org These studies show that the phosphonate group interacts with the zinc ions in the enzyme's active site and forms hydrogen bonds with surrounding amino acid residues, mimicking the transition state of the natural substrate's hydrolysis. rcsb.orgnih.gov Although 2-PMPA is structurally different from this compound, its mechanism of inhibition highlights the importance of the phosphonate group in targeting GCPII.
Table 1: Comparison of GCPII Inhibitors
| Compound | Structure | Reported IC₅₀ | Key Structural Features |
|---|---|---|---|
| 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | Dicarboxylic acid with a phosphonomethyl group | Potent (nanomolar range) | Phosphonate group, two carboxylates |
| This compound | Decanoic acid with a phosphono group at the alpha position | Data not available | Phosphonate group, single carboxylate, long alkyl chain |
This table illustrates the structural differences between a well-studied GCPII inhibitor and this compound, for which inhibitory data is not currently available.
Structure-Activity Relationship Studies in Enzyme-Phosphonate Systems
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For phosphonate-based enzyme inhibitors, SAR studies have provided valuable insights into the features required for potent and selective inhibition.
General findings from SAR studies on phosphonate inhibitors of metalloenzymes, such as GCPII, indicate several key principles:
The Phosphonate Group: The phosphonate moiety is a critical pharmacophore that often acts as a transition-state analog, binding to the catalytic metal ion(s) (typically zinc) in the enzyme's active site. nih.gov
Substituents on the Phosphonate: The nature of the substituents on the phosphorus atom can significantly affect inhibitory potency. For instance, replacing an oxygen atom with sulfur (thiophosphonates) can alter the binding interactions and potency against GCPII. nih.gov
The Alkyl Chain: The length and composition of the alkyl chain or other backbone structures play a crucial role in positioning the inhibitor within the active site and can contribute to additional binding interactions, often with hydrophobic pockets. For long-chain phosphonic acids, the hydrophobic tail would be expected to interact with non-polar regions of the enzyme.
Other Functional Groups: The presence and position of other functional groups, such as carboxylates or hydroxyls, can lead to additional hydrogen bonding or ionic interactions with the enzyme, significantly enhancing binding affinity. nih.gov
While these general principles are well-established for various phosphonate inhibitors, specific SAR studies involving this compound are not documented in the available literature. The influence of its ten-carbon alkyl chain on enzyme inhibition is therefore not yet characterized.
Microbial Metabolism of Phosphonates and Environmental Biotransformation
Biosynthesis of Organophosphonates in Microorganisms
The ability to synthesize phosphonates is a widespread trait among diverse microbial taxa, including proteobacteria, actinobacteria, and clostridia. pnas.orgfrontiersin.org Genomic and metagenomic analyses reveal that genes for phosphonate (B1237965) biosynthesis are present in a significant fraction of microbes, with estimates suggesting about 5% of sequenced bacterial genomes and 7% of genome equivalents in environmental datasets carry the necessary genetic toolkit. pnas.orgnih.gov This capability is not a biological rarity but a common metabolic feature, suggesting that phosphonates play important roles for the producing organisms, potentially as structural components, signaling molecules, or as agents in chemical warfare to gain a competitive edge. pnas.org
The foundational step in the vast majority of known phosphonate biosynthetic pathways is the formation of the C-P bond through an intramolecular rearrangement. pnas.orgfrontiersin.org This critical reaction is catalyzed by the enzyme phosphoenolpyruvate (B93156) phosphomutase (PepM) (EC 5.4.2.9). wikipedia.orgqmul.ac.uk
PepM facilitates the conversion of phosphoenolpyruvate (PEP), a central metabolite in glycolysis, into 3-phosphonopyruvate (B1263368) (PnPyr), establishing the characteristic C-P linkage. wikipedia.orgnih.gov Although the reaction is thermodynamically unfavorable, with the equilibrium strongly favoring the phosphate (B84403) ester PEP, it represents the key entry point into the diverse world of phosphonate natural products. wikipedia.orgqmul.ac.uknih.gov To overcome this thermodynamic barrier, many microorganisms couple this reaction with a subsequent, irreversible step catalyzed by phosphonopyruvate decarboxylase (Ppd) , which converts PnPyr to phosphonoacetaldehyde. frontiersin.org
Research on PepM from various sources, including the bacterium Pseudomonas gladioli and the mollusk Mytilus edulis, has elucidated key enzymatic properties. nih.govnih.gov The enzyme typically functions as a homotetramer and requires a divalent metal ion for its activity, with magnesium (Mg²⁺) being a common cofactor. nih.govnih.gov The mechanism is thought to be dissociative, involving the cleavage of the P-O bond in PEP and a subsequent nucleophilic attack by the carbon on the phosphorus atom, without the formation of a covalent phosphoenzyme intermediate. wikipedia.org
| Enzyme Property | Finding | Source(s) |
| Enzyme Name | Phosphoenolpyruvate phosphomutase (PepM) | wikipedia.orgnih.gov |
| EC Number | 5.4.2.9 | wikipedia.orgqmul.ac.uk |
| Reaction | Phosphoenolpyruvate (PEP) ⇌ 3-Phosphonopyruvate (PnPyr) | wikipedia.orgnih.gov |
| Significance | Key C-P bond-forming step in most phosphonate biosyntheses. | pnas.orgfrontiersin.org |
| Structure | Typically a homotetramer. | nih.govnih.gov |
| Cofactors | Requires divalent metal ions (e.g., Mg²⁺, Mn²⁺, Co²⁺, Zn²⁺). | nih.govnih.gov |
| Thermodynamics | Equilibrium favors PEP, often coupled with an irreversible decarboxylation step. | frontiersin.orgwikipedia.org |
Catabolism and Biodegradation Pathways of Phosphonates
To utilize phosphonates as a nutrient source, particularly for phosphorus, microorganisms have evolved at least three distinct enzymatic strategies to cleave the robust C-P bond. nih.govnih.gov These pathways can be broadly categorized as: a radical-based mechanism employed by the C-P lyase complex, oxidative cleavage reactions, and hydrolytic cleavage by phosphonohydrolases. nih.govnih.gov While some pathways, like the C-P lyase, have a broad substrate range, others, such as the hydrolytic and oxidative routes, are generally specific to one or a few phosphonate compounds. nih.gov The distribution of these catabolic pathways is vast, with genomic data indicating that approximately 40% of sequenced bacteria encode one or more routes for phosphonate degradation. frontiersin.org
The C-P lyase pathway is a complex, multi-protein system that enables bacteria to degrade a wide variety of unactivated phosphonates, including alkyl and amino-alkyl phosphonates. nih.gov In Escherichia coli, the machinery is encoded by the 14-gene phn operon (phnCDEFGHIJKLMNOP), which is activated under phosphate starvation conditions. nih.govnih.gov
The phosphonate is transferred to the ribose C-1' position of ATP, a reaction catalyzed by PhnI with support from other Phn proteins. nih.gov
The resulting intermediate is acted upon by PhnJ, which uses a [4Fe-4S] cluster and SAM to generate a radical that facilitates the reductive cleavage of the C-P bond, yielding an alkane and a ribose cyclic phosphate. nih.govacs.org
Further enzymatic steps convert the cyclic phosphate into a usable form like 5-phosphoribosyl-α-1-diphosphate (PRPP). nih.gov
Cryogenic electron microscopy (cryo-EM) has provided significant structural insights into this complex. nih.govbiorxiv.org These studies show how accessory ATP-binding cassette (ABC) proteins, PhnK and PhnL, interact with the core complex. biorxiv.org The binding and ATP hydrolysis by these accessory proteins induce dramatic conformational changes, which are thought to reconfigure the active site within PhnJ, making it competent for catalysis. biorxiv.org This structural remodeling is essential for the function of the C-P lyase machinery. biorxiv.org
| Component | Function in C-P Lyase Pathway | Source(s) |
| phn operon | Encodes the 14 proteins required for phosphonate transport and catabolism. | nih.govnih.gov |
| PhnGHIJ | Forms the stable core complex of the C-P lyase. | nih.gov |
| PhnJ | Catalyzes the radical-based cleavage of the C-P bond using a [4Fe-4S] cluster and SAM. | nih.govacs.org |
| PhnI | A nucleosidase that couples the phosphonate to ATP. | nih.gov |
| PhnK, PhnL | Accessory ABC ATPase proteins that bind to the core complex and induce conformational changes necessary for catalysis. | biorxiv.org |
A more recently discovered strategy for C-P bond cleavage involves direct oxidative attack. nih.gov This pathway is exemplified by the sequential action of two enzymes, PhnY and PhnZ, which were identified from a marine genomic library. nih.govacs.org This two-step process specifically targets compounds like 2-aminoethylphosphonate (2-AEP). acs.orghawaii.edu
PhnY , an Fe(II)/α-ketoglutarate-dependent dioxygenase, first hydroxylates the carbon atom bonded to the phosphorus, adding a hydroxyl group to the α-carbon. acs.orghawaii.eduportlandpress.com This reaction stereospecifically converts 2-AEP into (R)-2-amino-1-hydroxyethylphosphonic acid. nih.gov
PhnZ , a diiron-dependent oxygenase, then catalyzes the oxidative cleavage of the C-P bond in the hydroxylated intermediate. acs.orgnih.gov This reaction consumes O₂ and yields inorganic phosphate and glycine. acs.orghawaii.edu
The PhnZ-catalyzed reaction represents a distinct, third major mechanism for metabolizing phosphonates. acs.org Kinetic studies have shown that the cleavage of the C-H bond on the α-carbon is the rate-limiting step in the PhnZ reaction. nih.gov The discovery of this oxidative pathway has expanded the known enzymatic repertoire for breaking the stable C-P bond. nih.gov
The third major strategy for C-P bond cleavage is direct hydrolysis, catalyzed by enzymes known as phosphonohydrolases. frontiersin.org This mechanism is generally restricted to phosphonates that possess an "electron sink," such as a carbonyl group at the beta-position relative to the phosphorus atom. nih.govhawaii.edu This structural feature facilitates the hydrolytic attack on the C-P bond by stabilizing the negative charge that develops on the α-carbon during the reaction. nih.gov
Several specific phosphonohydrolases have been characterized:
Phosphonoacetaldehyde hydrolase (PhnX) (EC 3.11.1.1): This enzyme is involved in the degradation of 2-AEP. The pathway begins with a transaminase (PhnW) converting 2-AEP to phosphonoacetaldehyde. PhnX, a member of the haloacid dehalogenase superfamily, then cleaves the C-P bond to produce acetaldehyde (B116499) and inorganic phosphate. msu.rufrontiersin.orgfrontiersin.org Its mechanism involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. frontiersin.orgfrontiersin.org
Phosphonoacetate hydrolase : This enzyme specifically cleaves phosphonoacetate into acetate (B1210297) and inorganic phosphate. nih.govmsu.ru
Phosphonopyruvate hydrolase (EC 3.11.1.3): This enzyme acts on phosphonopyruvate, a product of phosphonoalanine degradation, cleaving it to pyruvate (B1213749) and inorganic phosphate. frontiersin.orgfrontiersin.org
Unlike the C-P lyase system, which is typically repressed by the presence of inorganic phosphate (Pi), some of these phosphonohydrolase pathways can be induced by their specific substrate and function even when Pi is abundant. nih.govfrontiersin.org This allows microbes to utilize these specific phosphonates as a carbon or nitrogen source, not just for phosphorus scavenging. nih.gov
The microbial metabolism of phosphonates is a cornerstone of the marine phosphorus cycle and has significant implications for other major elemental cycles. pnas.orgifremer.fr In vast, nutrient-poor regions of the ocean, inorganic phosphate is often a limiting nutrient for microbial growth. nih.govpnas.org Here, the ability to cleave phosphonates and liberate phosphate provides a critical competitive advantage, supporting a significant fraction of marine primary productivity. pnas.orgoup.com
The impact of phosphonate turnover extends beyond phosphorus acquisition:
Carbon and Methane (B114726) Cycling : The C-P lyase pathway directly impacts the carbon cycle by releasing hydrocarbons. pnas.org The degradation of methylphosphonate, for example, releases methane. pnas.orgasm.org This process is considered a major source of methane production in the oxygenated surface waters of the ocean, a phenomenon that challenges the traditional view of methanogenesis as a strictly anaerobic process. oup.comasm.org
Phosphorus Redox Cycle : Phosphonates are a key link in the phosphorus redox cycle. pnas.orgifremer.fr Their degradation can release not only phosphate (P valence +5) but also potentially phosphite (B83602) (P valence +3), which can then be used by other microorganisms as an energy or phosphorus source. pnas.org
Metagenomic studies of marine and other environments have revealed that the genes for phosphonate catabolism, particularly the C-P lyase pathway, are widespread. asm.org This underscores the ecological importance of phosphonate metabolism as a crucial strategy for microbial survival and growth in P-depleted waters, thereby influencing global biogeochemical dynamics. oup.comasm.org
Phosphonohydrolase-Mediated Degradation
Utilization of Phosphonates as Nutrient Sources by Microorganisms
Microorganisms have evolved sophisticated mechanisms to acquire essential nutrients from their environment, particularly in nutrient-limited conditions. Phosphorus, a critical element for cellular processes, is often a limiting nutrient. While inorganic phosphate is the preferred source, many microorganisms can utilize organophosphonates, compounds characterized by a stable carbon-phosphorus (C-P) bond, as an alternative phosphorus source. Current time information in Chatham County, US.mdpi.com The ability to cleave this resilient C-P bond provides a competitive advantage to these organisms. mdpi.commsu.ru
The utilization of phosphonates is frequently induced under phosphate starvation conditions. asm.org Bacteria, in particular, have been extensively studied for their ability to degrade a wide array of phosphonates. umich.edunih.gov This degradation is primarily carried out by specific enzymatic pathways, with the C-P lyase pathway being a key mechanism for the breakdown of many alkylphosphonates. msu.ruresearchgate.net
Detailed Research Findings
While extensive research exists on the microbial metabolism of various phosphonates, specific studies focusing solely on 2-phosphonodecanoic acid are limited. However, research on the degradation of long-chain alkylphosphonic acids provides valuable insights into the likely metabolic fate of this compound.
Studies have shown that certain marine bacteria are capable of utilizing alkylphosphonic acids as a sole source of phosphorus. nih.gov For instance, some bacteria exhibit a preference for shorter alkyl chains, with cell yields and growth rates decreasing as the alkyl chain length increases. nih.gov Conversely, other bacteria, such as Phaeobacter sp., have been observed to grow well on longer-chain alkyl-phosphonic acids, suggesting the presence of enzymatic machinery capable of handling these more complex substrates. nih.gov
The primary mechanism for the cleavage of the C-P bond in alkylphosphonates is the C-P lyase pathway. msu.ruresearchgate.net This multi-protein complex catalyzes the cleavage of the C-P bond to release inorganic phosphate, which can then be assimilated by the cell, and the corresponding hydrocarbon. msu.ruresearchgate.net For this compound, the expected hydrocarbon product would be decane.
The C-P lyase pathway is encoded by a set of genes, often designated as the phn operon. msu.ru The expression of these genes is typically repressed in the presence of sufficient inorganic phosphate and induced under phosphate limitation. msu.ru
Table 1: Microbial Utilization of Alkylphosphonates
| Microorganism | Phosphonate Substrate(s) | Key Pathway/Enzyme | Observed Outcome |
|---|---|---|---|
| Phaeobacter sp. | Alkyl-phosphonic acids (including long-chain) | Presumed C-P lyase | Growth supported by utilization as a phosphorus source. nih.gov |
| Ruegeria sp. | Methyl-, ethyl-, propyl-, and butyl-phosphonic acids | Presumed C-P lyase | Decreased cell yield and growth rate with increasing alkyl chain length. nih.gov |
| Thalassospira sp. | Methyl-, ethyl-, propyl-, and butyl-phosphonic acids | Presumed C-P lyase | Decreased cell yield and growth rate with increasing alkyl chain length. nih.gov |
| Pseudomonas putida | Various ionic alkylphosphonates | C-P lyase and other specific enzymes | Utilization as a phosphorus source; some strains can use specific phosphonates as carbon and nitrogen sources. nih.gov |
Table 2: General Characteristics of the C-P Lyase Pathway for Alkylphosphonate Degradation
| Characteristic | Description |
|---|---|
| Genetic Basis | Encoded by the phn gene cluster (e.g., phnG to phnM are essential for C-P bond cleavage). msu.ruresearchgate.net |
| Regulation | Typically induced by phosphate starvation and repressed by the presence of inorganic phosphate. msu.ru |
| Substrate Range | Broad, including a variety of alkyl- and arylphosphonates. researchgate.net |
| Reaction Products | Inorganic phosphate and the corresponding hydrocarbon. msu.ruresearchgate.net |
| Cellular Location | Activity is generally observed in whole cells, with challenges in demonstrating cell-free activity. msu.ru |
The presence of a carboxylic acid group in this compound introduces an additional functional group that could potentially be metabolized by microorganisms. Bacteria are known to degrade fatty acids and other carboxylic acids through pathways such as β-oxidation. frontiersin.org It is plausible that after the cleavage of the C-P bond, the resulting decanoic acid could be further metabolized as a carbon and energy source. Some bacteria have been shown to utilize certain phosphonates as both a phosphorus and a carbon source. nih.gov
Advanced Materials Applications and Biosensor Development Using 2 Phosphonodecanoic Acid
Surface Functionalization via Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) of organophosphonates, including 2-phosphonodecanoic acid, represent a powerful strategy for modifying and functionalizing surfaces. These highly ordered molecular layers form spontaneously on appropriate substrates, driven by the strong affinity of the phosphonate (B1237965) headgroup for metal oxides. nih.gov This process allows for the creation of surfaces with tailored chemical and physical properties, such as wettability, corrosion resistance, and biocompatibility. nih.gov
Formation on Diverse Metal Oxide Substrates (e.g., Indium Tin Oxide, Zinc Oxide, Titanium(IV) Phosphonates, Zirconium Phosphonates)
The phosphonic acid moiety exhibits a strong affinity for a wide array of metal oxide surfaces, enabling the formation of stable SAMs. This versatility allows for the functionalization of materials critical to electronics and biomedical devices. Research has demonstrated the successful formation of phosphonic acid SAMs on substrates including:
Indium Tin Oxide (ITO): A transparent conductive oxide essential for displays and solar cells, ITO can be functionalized with phosphonic acids to tune its work function or to act as a base layer for biosensors. google.comresearchgate.net
Zinc Oxide (ZnO): A biocompatible semiconductor with a high isoelectric point, ZnO is an excellent candidate for biosensing applications. rsc.orgacs.orgresearchgate.net SAMs of carboxyalkylphosphonic acids, such as 10-phosphonodecanoic acid, readily form on ZnO nanowires and wafers. researchgate.netrsc.org
Titanium Dioxide (TiO₂): Widely used in biomedical implants and photocatalysis, TiO₂ surfaces can be functionalized with phosphonates to improve biocompatibility and control protein adsorption. nih.govmdpi.com The adhesion and stability of these SAMs can be significantly enhanced by thermal annealing after deposition. nih.gov
Zirconium Phosphonates and Zirconium Oxide (ZrO₂): Zirconium-based materials form highly stable structures with phosphonates. nih.govnih.gov Using zirconium ions as a mediating layer on titanium has been shown to enhance the bonding and stability of subsequent phosphonate SAMs. nih.gov
Aluminum Oxide (Al₂O₃): Phosphonate SAMs form robust layers on aluminum oxide, which is a common dielectric material. nih.govnih.gov The stability of these layers can, however, depend on the crystalline structure of the oxide surface. nih.gov
Other Metal Oxides: The applicability of phosphonic acid SAMs extends to a variety of other oxides, including cerium oxide (CeO₂), copper oxide (CuO), tin oxide (SnO₂), and iron oxides (Fe₂O₃), demonstrating the broad utility of this surface modification strategy. osti.gov
A rapid spray-coating method has been shown to be effective for depositing phosphonic acids on various conductive metal oxides like ITO, ZnO, and nickel oxide, offering a scalable alternative to traditional dip-coating. researchgate.net
Table 1: Metal Oxide Substrates for Phosphonate SAM Formation
| Substrate Material | Key Application Areas | Reference |
|---|---|---|
| Indium Tin Oxide (ITO) | Transparent electrodes, biosensors | google.comresearchgate.net |
| Zinc Oxide (ZnO) | Biosensors, semiconductors | rsc.orgacs.orgresearchgate.net |
| Titanium Dioxide (TiO₂) | Biomedical implants, photocatalysis | nih.govmdpi.com |
| Zirconium Oxide (ZrO₂) | Dielectrics, stable platforms | nih.govnih.gov |
| Aluminum Oxide (Al₂O₃) | Dielectrics, corrosion resistance | nih.govnih.gov |
| Cerium, Copper, Tin Oxides | Catalysis, electronics | osti.gov |
Influence of Alkyl Chain Length on Monolayer Organization and Properties
The length of the alkyl chain separating the headgroup and the terminal functional group in phosphonic acids plays a critical role in the structure and properties of the resulting SAM. Van der Waals interactions between adjacent alkyl chains are a primary driving force for the ordering of the monolayer.
Studies on various alkylphosphonates and related alkyl phosphates have consistently shown that longer chains lead to more organized, crystalline-like monolayers. researchgate.netrsc.org For instance, research comparing 3-phosphonopropionic acid (a shorter chain) with 10-phosphonodecanoic acid (a longer chain) on ZnO surfaces revealed different binding behaviors and monolayer characteristics. researchgate.net
Key findings on the influence of alkyl chain length include:
Order and Packing Density: Longer alkyl chains (typically exceeding 10-15 carbon atoms) promote stronger intermolecular van der Waals forces, resulting in more densely packed and highly ordered monolayers. rsc.org This increased order is often characterized by a lower tilt angle of the molecules with respect to the surface normal.
Crystallinity: Monolayers formed from longer-chain phosphonates exhibit a higher degree of two-dimensional crystallinity. This is evidenced by shifts in the vibrational frequencies of C-H stretching modes in spectroscopic analyses.
Electrical Properties: In applications like organic thin-film transistors (TFTs), the alkyl chain length of the phosphonic acid SAM used as a gate dielectric significantly impacts device performance. Longer chains generally lead to lower gate leakage currents, which is crucial for low-voltage operation.
Mechanistic Understanding of Interfacial Bonding (e.g., phosphonate-metal interactions)
The robust nature of phosphonate SAMs stems from the strong, stable bond formed between the phosphonic acid headgroup and the metal oxide surface. The precise nature of this bond can vary from ionic interactions to the formation of covalent coordination bonds. nih.gov
The bonding process typically involves a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups (-OH) present on the hydrated oxide surface. rsc.org This can result in several binding configurations:
Monodentate: One oxygen atom from the phosphonate group binds to the surface.
Bidentate: Two oxygen atoms from the phosphonate group bind to the surface.
Tridentate: All three oxygen atoms from the phosphonate group engage in bonding with the surface.
The final bonding structure is influenced by factors such as the specific metal oxide, surface preparation, and post-deposition treatments like annealing. For example, thermal annealing has been found to greatly enhance the adhesion and stability of phosphonic acid SAMs on TiO₂, likely by promoting the formation of covalent P-O-Ti bonds from initial hydrogen-bonded states. nih.gov The P-O bond energy is significantly higher than that of S-Au bonds in thiol-based SAMs, contributing to the superior stability of phosphonate monolayers. nih.gov
On ZnO, carboxyalkylphosphonic acids like 10-phosphonodecanoic acid primarily anchor to the surface through their phosphonic acid headgroup, leaving the carboxylic acid tail group exposed for further functionalization. researchgate.net
Stability and Durability of Phosphonate-Based SAMs
A key advantage of phosphonate-based SAMs is their exceptional stability, particularly their thermal and hydrolytic robustness, which surpasses that of more traditional thiol-on-gold or some silane-based systems. nih.gov This durability is critical for devices that must operate in aqueous environments, such as biosensors, or under varying temperatures.
Thermal Stability: Phosphonate SAMs have demonstrated high thermal stability. For example, on aluminum oxide, the phosphonate anchoring groups can remain intact up to temperatures of 773 K. nih.gov On various other metal oxides, SAMs have been found to be stable up to approximately 400°C in inert environments. osti.gov
Aqueous Stability: The stability in aqueous solutions is a significant feature. Phosphonate SAMs on surfaces like amorphous aluminum oxide show high stability in water. nih.gov This hydrolytic stability makes them well-suited for biological applications that are conducted in buffer solutions. nih.gov Enhancing a titanium surface with a layer of zirconium ions before phosphonate deposition has been shown to significantly improve the stability of the resulting SAM in buffer solutions. nih.gov
This inherent stability is attributed to the strong P-O-metal bonds formed at the interface, making phosphonate SAMs a reliable platform for building durable and reusable devices. nih.gov
Integration into Biosensing Platforms
The ability to form stable, functionalizable surfaces makes this compound and similar molecules ideal for the construction of biosensing platforms. By presenting a terminal carboxylic acid group, these SAMs provide a versatile handle for the attachment of a wide range of biological recognition elements. The underlying monolayer also serves to passivate the surface, minimizing the non-specific binding of other molecules from the sample, which is crucial for reducing background noise and enhancing sensor specificity. numberanalytics.com
Immobilization Strategies for Biomolecules (e.g., nucleic acids, proteins)
The terminal carboxylic acid group of a this compound SAM is a key feature for covalent immobilization of biomolecules. A common and effective method involves the activation of the carboxylic acid using carbodiimide (B86325) chemistry.
A widely used strategy involves a two-step process:
Activation: The surface is treated with a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid groups, which then react with NHS to form a semi-stable NHS-ester.
Coupling: This activated NHS-ester readily reacts with primary amine groups (-NH₂) present in biomolecules like proteins (on lysine (B10760008) residues) or amine-modified nucleic acids, forming a stable amide bond.
This method has been successfully used to immobilize antibodies and nucleic acids on surfaces functionalized with molecules structurally similar to this compound:
Protein Immobilization: In one study, ZnO wafers were functionalized with 10-phosphonodecanoic acid (10-PDA). The surface was then activated with EDC/NHS, followed by the successful immobilization of Immunoglobulin G (IgG) antibodies. rsc.orgresearchgate.net
Nucleic Acid Immobilization: A patent describes the functionalization of an Indium Tin Oxide (ITO) surface with 12-phosphonododecanoic acid. The carboxylic acid groups were activated with EDC to facilitate the covalent attachment of single-stranded DNA (ssDNA) modified with a 5' amine group, forming a stable amide linkage for hybridization assays. google.com
Beyond EDC/NHS chemistry, other strategies can be employed. Bifunctional phosphonic acids, where the tail group is a thiol (e.g., 10-mercaptodecanyl phosphonic acid), can be used. nih.gov This allows for different coupling chemistries or for techniques like photolithography, where UV light can selectively degrade parts of the monolayer to create patterns for the specific immobilization of proteins. nih.gov Affinity capture, where a ligand on the SAM specifically binds a target protein, is another powerful approach for oriented immobilization. pnas.orgufl.edu
Table 2: Biomolecule Immobilization Strategies using Carboxy-Terminated Phosphonate SAMs
| Biomolecule | Substrate | Phosphonic Acid Linker | Activation Chemistry | Linkage | Reference |
|---|---|---|---|---|---|
| Immunoglobulin G (IgG) | Zinc Oxide (ZnO) | 10-Phosphonodecanoic Acid | EDC / NHS | Amide | rsc.orgresearchgate.net |
| Single-Stranded DNA | Indium Tin Oxide (ITO) | 12-Phosphonododecanoic Acid | EDC | Amide | google.com |
| Proteins (General) | Titanium (Zr-mediated) | 10-Mercaptodecanyl Phosphonic Acid | Heterobifunctional Linker | Thiol-based coupling | nih.gov |
Principles of Detection and Transduction Mechanisms
The functionality of biosensors built using this compound hinges on the integration of a biological recognition element with a physical transducer. The detection process begins when the target analyte interacts specifically with this biorecognition element, which can be an enzyme, antibody, or nucleic acid, immobilized on a surface modified with this compound. nih.govscispace.com This interaction generates a biochemical signal, which is then converted by a transducer into a measurable output, such as an electrical or optical signal. scispace.comresearchgate.netmdpi.com
The primary role of this compound in this architecture is to form a stable, well-organized self-assembled monolayer (SAM) on various oxide-based transducer surfaces (e.g., indium tin oxide, titanium dioxide, alumina). The phosphonate headgroup strongly anchors the molecule to the surface, while the decyl chain creates an organized organic layer. This SAM provides a versatile platform for the covalent attachment of biorecognition molecules, ensuring they are positioned correctly and in close proximity to the transducer for effective signal conversion. nih.gov
Transduction mechanisms in these biosensors are varied and are chosen based on the nature of the biological interaction and the desired output. scispace.com The main types include:
Electrochemical Transduction : This is the most common mechanism, where the biochemical reaction results in a change in electrical properties. mdpi.comnih.gov These changes can be measured in several ways:
Amperometric : Measures the current generated from the redox reactions of an electroactive species produced or consumed during the biological event. researchgate.netfrontiersin.org
Potentiometric : Measures the change in the electrical potential difference between two electrodes when the analyte interacts with the bioreceptor. frontiersin.org
Conductometric : Measures the change in the electrical conductivity of the medium resulting from the biochemical reaction, which may produce or consume ions. nih.gov
Optical Transduction : These methods rely on changes in optical properties, such as absorbance, fluorescence, or light scattering, resulting from the analyte-bioreceptor binding event. scispace.com The SAM of this compound provides a non-interfering and stable base layer for these sensitive optical measurements.
Piezoelectric Transduction : These mass-based biosensors use a piezoelectric crystal. scispace.com When the analyte binds to the bioreceptors on the crystal's surface, the total mass increases, which in turn alters the crystal's resonant frequency. This frequency shift is proportional to the analyte concentration. scispace.com
The conversion of the biological response into a quantifiable signal is the core of the transduction process, with the this compound layer acting as the critical interface between the biological and electronic components. nih.govresearchgate.net
Enhancing Performance Parameters in Biosensor Architectures
The incorporation of this compound into biosensor architectures is a strategic approach to significantly enhance key performance parameters, including sensitivity, selectivity, and stability. The formation of a dense and highly ordered self-assembled monolayer (SAM) is central to these improvements.
Sensitivity and Limit of Detection (LOD): The sensitivity of a biosensor, which relates to the magnitude of the response signal to a change in analyte concentration, is greatly improved by the this compound SAM. nih.gov This layer creates a well-defined surface that orients the immobilized bioreceptors uniformly, maximizing their accessibility to the target analyte. This optimal orientation enhances the efficiency of the binding event. Furthermore, the insulating properties of the alkyl chains can reduce background electrical noise and non-specific electron transfer, leading to a higher signal-to-noise ratio. frontiersin.org This ultimately lowers the limit of detection (LOD), enabling the measurement of analytes at very low concentrations. frontiersin.orgsemanticscholar.org
Selectivity: Selectivity, the ability of a biosensor to detect a specific analyte in a complex mixture without interference from other compounds, is enhanced by the passivating nature of the this compound SAM. The densely packed alkyl chains form a barrier that effectively resists the non-specific adsorption of interfering proteins and other molecules from the sample matrix. This ensures that the measured signal originates almost exclusively from the specific interaction between the analyte and the immobilized bioreceptor, thereby improving the reliability and accuracy of the detection.
Stability and Reproducibility: The strong covalent-like bond between the phosphonate group of this compound and metal oxide surfaces provides exceptional chemical and thermal stability to the biosensor. This robust anchoring prevents the leaching of the bioreceptor layer over time, even under harsh operating conditions or during repeated use. This enhanced stability leads to a longer operational lifetime and improved reproducibility of measurements, which are critical for commercial applications. The ability to create reproducible surfaces also ensures consistency between different biosensor batches.
The following table summarizes research findings on how different surface modifications, analogous to the function of this compound, enhance biosensor performance.
| Performance Parameter | Enhancement Strategy using Surface Modification | Research Finding/Principle | Reference |
|---|---|---|---|
| Sensitivity | Use of nanomaterials (e.g., AuNPs, MWCNTs) on a functionalized surface to increase surface area and conductivity. | A label-free electrochemical immunosensor using gold nanoparticles (AuNPs) and multi-wall carbon nanotubes (MWCNTs) on a modified surface achieved a low detection limit of 0.001 μg/mL for cancer antigen CA125. | nih.gov |
| Selectivity | Formation of a well-packed monolayer to prevent non-specific binding. | Sandwich-type aptamer biosensors demonstrate improved selectivity towards potential interferents due to specific binding at different sites of the target molecule. | semanticscholar.org |
| Stability | Strong anchoring of bioreceptors via stable chemical linkers on a modified electrode. | The use of polypyrrole nanowires (PPY) to coat an electrode increased conductivity and improved the electron transfer rate, contributing to a more stable sensor response. | semanticscholar.org |
| Signal Amplification | Integration of materials that amplify the detection signal (e.g., ECL signal amplification). | A biosensor using 3D-rGO@Au NPs to create strong electron transmission channels significantly amplified the electrochemiluminescence (ECL) signal, allowing for detection at the femtomolar level. | frontiersin.org |
Development of Hybrid Materials and Heterogeneous Catalysts
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound serves as a bifunctional organic linker in the design and synthesis of novel Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). researchgate.netmdpi.com These crystalline materials are constructed from metal ions or clusters (nodes) connected by organic ligands (linkers). frontiersin.orgencyclopedia.pub The unique structure of this compound, featuring both a phosphonate group and a carboxylate group (once deprotonated), allows it to bridge metal centers in various coordination modes, leading to diverse network topologies and functionalities.
The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and this compound are dissolved in a solvent and heated in a sealed vessel. rsc.orgmdpi.com During this process, the phosphonate and carboxylate groups coordinate with the metal ions, leading to the self-assembly of a one-, two-, or three-dimensional network. encyclopedia.pubsemanticscholar.org The long, flexible decyl chain of the linker plays a crucial role in influencing the final structure, often leading to interdigitated or layered frameworks and introducing hydrophobic character to the pores.
The design principles for MOFs and CPs using this compound focus on:
Choice of Metal Ion: Different metal ions (e.g., Zn(II), Cu(II), Cd(II), Co(II)) have distinct coordination preferences (geometry and number), which directs the geometry of the resulting framework. mdpi.comfrontiersin.org
Control of Reaction Conditions: Factors such as temperature, pH, and solvent can influence the deprotonation state of the acidic groups and the kinetics of crystal growth, allowing for the isolation of specific crystalline phases. mdpi.com
Use of Co-ligands: Introducing secondary ligands, such as bipyridines, can create mixed-ligand frameworks with more complex topologies and tailored pore environments. mdpi.comrsc.org
The resulting phosphonate-based MOFs and CPs can exhibit high thermal stability and chemical resistance, particularly towards hydrolysis, a common issue with many carboxylate-based MOFs. nih.gov This enhanced stability makes them promising candidates for applications in catalysis and separation under demanding conditions.
Applications in Metal Ion Complexation and Separation Technologies
The phosphonate group in this compound is a powerful chelating agent for a wide range of metal ions. This strong binding affinity is exploited in various separation technologies, including solvent extraction and polymer-enhanced ultrafiltration, to selectively remove or recover target metals from aqueous solutions. utas.edu.aubibliotekanauki.pl The mechanism relies on the formation of stable metal-ligand complexes.
In solvent extraction, this compound, dissolved in an immiscible organic solvent, is mixed with an aqueous solution containing various metal ions. The ligand selectively complexes with certain metal ions, transferring them from the aqueous phase to the organic phase. The efficiency and selectivity of this process are highly dependent on the pH of the aqueous solution, as this controls the deprotonation of the phosphonic acid group and thus its binding strength. nih.govrsc.org This pH-dependent complexation allows for the selective separation of different metal ions by carefully controlling the acidity of the system. chromatographyonline.com For example, trivalent lanthanides and actinides can be separated from other fission products in nuclear waste reprocessing.
The long alkyl chain of this compound enhances the solubility of the metal-ligand complex in the organic phase, facilitating efficient extraction. This principle is fundamental to processes like the TALSPEAK (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) process, which utilizes similar organophosphorus extractants. rsc.org
The table below outlines the principle of selective metal ion separation based on pH control.
| pH Range | Protonation State of Phosphonic Acid | Complexation Behavior | Separation Outcome |
|---|---|---|---|
| Strongly Acidic (e.g., pH < 2) | Fully protonated (-PO(OH)₂) | Weak or no complexation with most metal ions. | Most metal ions remain in the aqueous phase. |
| Moderately Acidic (e.g., pH 2-4) | Partially deprotonated (-PO₂(OH)⁻) | Strong complexation with highly charged ions like trivalent lanthanides (Ln³⁺) and actinides (An³⁺). | Selective extraction of Ln³⁺/An³⁺ into the organic phase, while divalent ions may remain in the aqueous phase. |
| Weakly Acidic to Neutral (e.g., pH > 4) | Fully deprotonated (-PO₃²⁻) | Strong, but less selective, complexation with a broader range of metal ions, including divalent ions (e.g., Cd²⁺, Ni²⁺). | Group separation of multiple metal ions from the aqueous phase. bibliotekanauki.pl |
Utilization as Brønsted Acid Catalysts and Catalyst Supports
This compound possesses inherent Brønsted acidity due to the protons on the phosphonic acid group (-PO(OH)₂). A Brønsted acid is a chemical species that can donate a proton (H⁺). nih.gov This property allows the compound to function as a heterogeneous acid catalyst for various organic transformations. When immobilized on a solid support, the acidic sites are readily accessible to reactants, combining the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of separation and catalyst recycling). nih.govresearchgate.net
As a catalyst , this compound can be used in reactions such as esterification, hydrolysis, and dehydration. The strength of its acidity can be tuned by the surrounding chemical environment.
More commonly, it is used to create catalyst supports . researchgate.netresearchgate.net By forming a self-assembled monolayer on the surface of materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂), this compound functionalizes the support with a high density of Brønsted acid sites. mdpi.comnih.gov This approach offers several advantages:
High Dispersion of Acidic Sites: The SAM ensures a uniform distribution of active sites on the support's surface, maximizing catalytic efficiency. researchgate.net
Enhanced Stability: The strong anchoring of the phosphonate group to the oxide support ensures that the acidic functional layer does not leach during the reaction. researchgate.net
| Catalytic Application | Role of this compound | Principle of Operation | Potential Reaction Examples |
|---|---|---|---|
| Heterogeneous Brønsted Acid Catalysis | Direct Catalyst | The phosphonic acid group (-PO(OH)₂) donates a proton to a reactant, activating it for subsequent transformation. | Fatty acid esterification, alcohol dehydration. mdpi.comrsc.org |
| Acidic Catalyst Support | Surface Functionalizing Agent | Forms a SAM on a high-surface-area oxide (e.g., SiO₂), creating a solid acid with uniformly distributed active sites. | Alkylation, isomerization, and hydration of olefins. researchgate.net |
| Support for Metal Catalysts | Functionalized Support | Provides Brønsted acid sites on the support that can act in concert with a deposited metal catalyst (e.g., Pt, Ru) for bifunctional catalysis. | Propane dehydrogenation, hydrogenation of fatty acids. mdpi.comnih.gov |
| MOF-Based Catalysis | Acidic Linker in a MOF | Incorporated into a MOF structure, where the phosphonic acid groups within the pores act as catalytic sites. | Hetero-Diels-Alder reactions, Friedel-Crafts alkylation. nih.govrsc.org |
Computational and Theoretical Investigations of 2 Phosphonodecanoic Acid
Molecular Modeling of Structural Conformations and Energetics
Molecular modeling is a cornerstone of computational chemistry, enabling the exploration of a molecule's potential energy surface to identify stable conformations and the energy barriers between them. For bifunctional molecules like 2-phosphonodecanoic acid, which contains both a carboxylic acid and a phosphonic acid group, modeling helps to understand the interplay between these two functional moieties and the flexible alkyl chain.
Application of Density Functional Theory (DFT) for Interaction Energies and Stability
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. frontiersin.org It is particularly effective for calculating molecular geometries, interaction energies, and electronic properties with a good balance of accuracy and computational cost. frontiersin.orgosti.gov In the context of phosphonates, DFT can elucidate the strength of interactions between molecules or between a molecule and a surface. unipa.itdavidpublisher.com
While direct DFT studies on this compound are not prominent in the literature, research on related short-chain carboxyalkylphosphonic acids, such as 3-phosphonopropionic acid (3-PPA) and phosphonoacetic acid (PAA), provides significant insights. researchgate.net DFT calculations have been used to determine the protonation sequence and thermodynamic parameters (pKa, ΔH, ΔS) associated with the dissociation of the carboxylic and phosphonic acid groups. researchgate.net These studies predict interatomic distances and partial charges to understand the protonation mechanism at a molecular level. researchgate.net For example, DFT modeling has been used to study the anchoring of 3-carboxypropylphosphonic acid (CPPA) on zinc oxide (ZnO) surfaces, calculating total interaction energies and identifying the most stable binding modes. unipa.it Such calculations show that the phosphonic group anchors to the surface, and the molecule may bend to allow a secondary interaction between the terminal carboxylic group and the surface. unipa.it
DFT is also employed to model the interaction energies in self-assembled monolayers (SAMs). nih.gov For instance, DFT calculations were used to model the enthalpic factors affecting the formation of adlayers of 12-phosphonododecanoic acid on indium tin oxide (ITO). acs.org These computational approaches are fundamental to understanding the stability and structure of such films. osti.govnih.gov
Table 1: Representative DFT-Calculated Properties for Analogous Phosphonic Acids This table presents typical data obtained from DFT studies on compounds structurally related to this compound, as direct data is limited. The values are illustrative of the outputs from DFT calculations.
| Compound Analogue | System/Interaction Studied | Calculated Property | Typical Finding/Value | Reference |
|---|---|---|---|---|
| 3-Carboxypropylphosphonic Acid (CPPA) | Anchoring on ZnO (11-20) surface | Interaction Energy | ~2.0 - 2.5 kcal/mol | unipa.it |
| Alkylphosphonic Acids (general) | Solvation in Propylene Carbonate/LiClO4 | Solvation Energy | Decreases with increasing alkyl chain length (n=4 to n=10) | osti.gov |
| Phosphonoacetic Acid (PAA) | Aqueous deprotonation | pKa values | pKa1 ~2.0, pKa2=5.11, pKa3=8.69 | researchgate.net |
Molecular Mechanics (MM) Simulations for Conformational Analysis
Molecular mechanics (MM) uses classical mechanics to model molecular systems. numberanalytics.com It relies on force fields—collections of equations and parameters that describe the potential energy of a system based on the positions of its atoms—to perform conformational analysis and run molecular dynamics simulations. researchgate.net This approach is computationally less expensive than quantum methods like DFT, making it suitable for exploring the vast conformational space of flexible molecules like this compound. numberanalytics.com
Molecular dynamics (MD), an extension of MM, simulates the movement of atoms and molecules over time. nih.govmdpi.com MD simulations have been used to investigate the conformational dynamics of phosphonate-containing ligands when bound to enzymes and to model the self-organization of long-chain phosphonic acids, like octadecylphosphonic acid (ODPA), into monolayers on surfaces. rsc.orgrsc.org These simulations provide atomic-level detail on packing motifs and the role of the solvent during the assembly process. rsc.orgresearchgate.net
In Silico Studies of Self-Assembled Monolayer Formation and Ordering
In silico studies are critical for understanding the formation of self-assembled monolayers (SAMs), which are ordered molecular assemblies that form spontaneously on a substrate. Phosphonic acids are widely used for creating robust SAMs on various metal oxide surfaces such as aluminum oxide (Al2O3), titanium dioxide (TiO2), and indium tin oxide (ITO). researchgate.netnih.gov Computational modeling provides insight into the driving forces of SAM formation, including the covalent bonding of the phosphonic acid headgroup to the surface and the intermolecular van der Waals interactions between the alkyl chains. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations have been instrumental in this area. Studies on ODPA on α-alumina, for example, have unraveled the ordering process during the gradual assembly of the monolayer, identifying different packing arrangements and the influence of the solvent on the final structure. rsc.orgresearchgate.net Similar computational approaches have been applied to carboxyalkylphosphonic acids. Studies on the isomer 10-phosphonodecanoic acid (10-PDA) and the longer-chain 12-phosphonododecanoic acid have explored their use in surface functionalization. researchgate.netrsc.org For instance, SAMs of 12-phosphonododecanoic acid have been used to couple oligonucleotides to ITO surfaces, a process that can be modeled computationally to understand the surface chemistry. google.com
These simulations can predict key structural parameters of the monolayer, such as chain tilt angle, packing density, and surface coverage, which are crucial for the performance of devices like molecular sensors and organic electronics. rsc.orgresearchgate.net DFT calculations complement MD by providing accurate parameters for the interaction between the phosphonic acid headgroup and the specific metal oxide surface, which are then used in the classical force fields for the larger-scale MD simulations. unipa.it
Predictive Modeling of Biological Activity and Enzyme-Ligand Dynamics
Predictive computational models are increasingly used in drug discovery to screen for biological activity and to understand the interactions between a small molecule (ligand) and a biological target, typically a protein or enzyme. acs.org For phosphonate-containing compounds, these methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and MD simulations of the enzyme-ligand complex. illinois.edunih.govnih.gov
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For phosphonates, QSAR studies have been used to predict toxicity or inhibitory activity against specific enzymes. nih.govresearchgate.net These models use descriptors calculated from the molecular structure—such as volume, electronic properties (e.g., HOMO/LUMO energies), and hydrophobicity—to predict the activity of new, untested compounds. researchgate.net A QSAR model for a series of lipophilic phosphonates, for example, successfully predicted their inhibitory activity against the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.orgnih.gov This method is used to understand the binding mode and estimate the binding affinity. nih.gov For phosphonate (B1237965) inhibitors, docking studies can reveal how the phosphonate group interacts with key residues in an enzyme's active site, often mimicking the natural phosphate (B84403) or pyrophosphate substrate. illinois.eduresearchgate.netresearchgate.net Docking simulations of phosphonic acid analogues against aminopeptidases, for example, have shown that the aminophosphonic portion binds in a conserved manner, while differences in activity arise from the placement of the side chain. mdpi.com
Following docking, MD simulations of the enzyme-ligand complex can be performed to study the dynamic stability of the predicted binding pose and to calculate binding free energies more accurately. mdpi.comrsc.org Such simulations have been used to probe the conformational dynamics of enzymes like BACE1 when bound to phosphonate-containing ligands. rsc.org While specific predictive studies on this compound are not available, these computational techniques could be readily applied to predict its potential as an enzyme inhibitor, for example, by targeting enzymes involved in fatty acid metabolism or signaling pathways where a bifunctional molecule could interact with multiple sites.
Table 2: Computational Methods in Predictive Modeling of Phosphonate Biological Activity This table summarizes common in silico techniques and their application to phosphonate compounds, illustrating the potential approaches for assessing this compound.
| Computational Method | Objective | Example Application for Phosphonates | Key Insights | Reference |
|---|---|---|---|---|
| QSAR | Predict biological activity (e.g., toxicity, enzyme inhibition) from chemical structure. | Predicting toxicity (LD50) of phosphonate derivatives. | Toxicity can be modeled using descriptors like molecular volume and HOMO energy. | researchgate.net |
| Molecular Docking | Predict the binding mode and affinity of a ligand to an enzyme active site. | Docking of phosphonic acid inhibitors into metallo-β-lactamase enzymes. | Reveals how the phosphonate group mimics the transition state of substrate hydrolysis by interacting with active site Zn ions. | researchgate.net |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the enzyme-ligand complex. | Simulations of Protein Tyrosine Phosphatase 1B (PTP1B) with inhibitors. | Provides insight into allosteric inhibition mechanisms and conformational changes upon ligand binding. | nih.gov |
| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for biological activity. | Modeling of bisphosphonate inhibitors of 3-phosphoglycerate (B1209933) kinase. | Identifies key features like negative ionizable groups and hydrophobic regions necessary for binding. | illinois.edu |
Advanced Characterization and Analytical Methodologies for 2 Phosphonodecanoic Acid Research
Spectroscopic Techniques for Chemical Structure and Surface Composition
Spectroscopy is fundamental to elucidating the molecular-level properties of 2-phosphonodecanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) offer complementary information regarding its structure and binding on various substrates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. By analyzing the chemical shifts of ¹H, ¹³C, and ³¹P nuclei, researchers can verify the compound's synthesis and purity.
¹H NMR: Proton NMR spectra provide information on the hydrogen environments within the molecule. The protons on the alkyl chain typically appear in the 0.8-2.5 ppm range. Protons adjacent to the phosphonate (B1237965) group (α-carbon) and the carboxyl group would show distinct shifts.
¹³C NMR: Carbon-13 NMR offers a detailed map of the carbon skeleton. The chemical shifts are influenced by the neighboring functional groups. For long-chain acids like 2-methylpropanoic acid, the carbonyl carbon (C=O) appears significantly downfield (around 180 ppm), while the alkyl chain carbons resonate at higher fields (15-40 ppm). acs.org A similar pattern is expected for this compound, with the carbon atom bonded to the phosphorus (C-P) also showing a characteristic shift.
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly valuable. nih.gov It provides a direct probe of the phosphorus environment. nih.gov The chemical shift for phosphonic acids is sensitive to pH and its binding state. nih.govaip.org For phosphonates, the ³¹P signal typically appears in a specific region of the spectrum, confirming the presence and chemical state of the phosphonate group. researchgate.netacs.org Studies on similar compounds like 2-phosphonobutane-1,2,4,-tricarboxylic acid show that ³¹P chemical shifts are highly dependent on the deprotonation state of the phosphonate and carboxylic acid groups. aip.org
Table 1: Representative NMR Chemical Shift Ranges for this compound Moieties Note: Specific values for this compound are not widely published; these are typical ranges based on analogous structures.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | -CH₃ (terminal) | ~0.9 |
| ¹H | -(CH₂)n- (alkyl chain) | ~1.2-1.6 |
| ¹H | -CH-P | ~1.8-2.5 |
| ¹H | -COOH | >10 (broad) |
| ¹³C | -CH₃ (terminal) | ~14 |
| ¹³C | -(CH₂)n- (alkyl chain) | ~22-35 |
| ¹³C | -C-P | ~30-50 (with C-P coupling) |
| ¹³C | -COOH | ~175-185 |
| ³¹P | -PO(OH)₂ | ~15-30 |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy (including Reflectance Modes)
IR and FTIR spectroscopy probe the vibrational modes of functional groups, making them ideal for identifying key chemical bonds in this compound and studying its interaction with surfaces. When deposited on a reflective substrate, techniques like Attenuated Total Reflectance (ATR) and Grazing Angle Reflectance are used to analyze the resulting thin films. sfu.cagoogle.com
Key vibrational bands for this compound include:
O-H Stretching: A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group in the carboxylic acid moiety. researchgate.net
C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of C-H bonds in the decyl chain. nih.gov
C=O Stretching: A strong, sharp peak around 1700-1720 cm⁻¹ indicates the carbonyl group of the carboxylic acid. researchgate.netacs.org
P=O Stretching: The phosphoryl group stretch is typically observed between 1250 and 1300 cm⁻¹. nih.govnih.gov Its absence or significant shift upon binding to a metal oxide surface can indicate the formation of P-O-metal bonds. uwo.caresearchgate.net
P-O Stretching: Vibrations corresponding to P-O single bonds and P-OH groups are found in the 900-1100 cm⁻¹ region. researchgate.netsci-hub.se Changes in these bands upon monolayer formation provide evidence for the type of surface linkage (e.g., monodentate, bidentate, or tridentate). nih.govuwo.ca
The analysis of self-assembled monolayers of similar long-chain phosphonic acids, such as octadecylphosphonic acid (ODPA), on oxide surfaces often shows the disappearance of the P=O stretch and the appearance of new bands corresponding to P-O-metal bonds, confirming covalent attachment. researchgate.netacs.org
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 2500-3300 (broad) | O-H stretch (from COOH) |
| 2850-3000 | C-H stretch (alkyl chain) |
| ~1710 | C=O stretch (from COOH) |
| ~1250-1300 | P=O stretch (free acid) |
| 900-1100 | P-O-H and P-O-C stretch |
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Surface Elemental and Electronic States
XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding environment of the top few nanometers of a material. For this compound monolayers, XPS confirms the presence of the film and elucidates its binding mechanism to the substrate. stanford.edu
P 2p and P 2s: The binding energy of the phosphorus core levels (P 2p at ~134-135 eV, P 2s at ~191 eV) confirms the presence of the phosphonate headgroup on the surface. acs.orgnih.govsci-hub.se A shift to lower binding energy compared to the free acid powder can indicate covalent bond formation with the substrate (e.g., P-O-metal). sci-hub.se
O 1s: The O 1s spectrum is particularly informative. It can be deconvoluted into multiple peaks corresponding to different oxygen environments: the metal oxide substrate (e.g., TiO₂ at ~530.1 eV), P=O groups (~531.4-532.2 eV), and P-O-H or P-O-metal groups (~532.6-533.6 eV). nih.gov The transformation of P-OH bonds to P-O-metal bonds upon chemisorption is a key indicator of covalent attachment. nih.gov
C 1s: The C 1s spectrum typically shows a main peak around 285.0 eV for the aliphatic hydrocarbon chain. uwo.canih.gov Additional smaller peaks at higher binding energies correspond to carbons bonded to oxygen (C-O in the carboxyl group) and phosphorus (C-P). nih.gov
UPS is used to measure the work function of the surface. The adsorption of a phosphonic acid monolayer can induce a surface dipole that alters the work function of the substrate, a property that can be tuned by changing the molecule's structure. sfu.caresearchgate.net Studies on indium tin oxide (ITO) show that n-alkylphosphonic acids can decrease the work function. sfu.ca
Table 3: Representative XPS Binding Energies for Alkylphosphonic Acid Monolayers on Oxide Surfaces
| Core Level | Species | Typical Binding Energy (eV) |
| P 2p | P in Phosphonate | 134.0 - 135.0 |
| P 2s | P in Phosphonate | ~191.0 |
| C 1s | C-C, C-H (Alkyl) | 285.0 (Reference) |
| C 1s | C-P, C-O | 286.0 - 286.5 |
| O 1s | Metal Oxide Substrate | ~530.0 - 531.0 |
| O 1s | P=O / P-O-Metal | ~531.4 - 532.2 |
| O 1s | P-OH / C-OH | ~532.8 - 533.6 |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation
NEXAFS spectroscopy provides powerful insights into the orientation of molecules within self-assembled monolayers. By measuring the absorption of polarized X-rays at the carbon K-edge, the average tilt angle of the alkyl chains relative to the surface normal can be determined. nih.govresearchgate.net
The analysis relies on linear dichroism: the intensity of electronic transitions (e.g., from C 1s to σ* C-H and σ* C-C orbitals) varies depending on the angle between the X-ray's electric field vector and the orientation of the molecular orbitals. aip.orgnih.gov For a well-ordered monolayer of alkylphosphonic acids, the spectra recorded at different X-ray incidence angles (e.g., 20° and 90°) will show significant differences. nih.govnih.gov
From the angular dependence of the resonance intensities, the average molecular tilt angle can be calculated. Studies on octadecylphosphonic acid (ODPA) on silicon oxide have determined an average alkyl chain tilt angle of approximately 37-40°. nih.gov This indicates a high degree of molecular order, though typically with a larger tilt than analogous alkanethiol monolayers on gold. nih.gov This ordering is crucial for applications requiring well-defined surface properties. nih.govacs.orgacs.org
Microscopic Characterization of Surface Morphology and Layering
While spectroscopic methods provide chemical and orientational information, microscopic techniques are essential for visualizing the physical structure of this compound layers on a surface.
Atomic Force Microscopy (AFM) for Topography and Nanoscale Features
Atomic Force Microscopy (AFM) is a primary tool for characterizing the surface topography of substrates modified with phosphonic acid monolayers. It can operate in various environments and provides nanometer-scale resolution images of the surface.
AFM studies on similar long-chain phosphonic acids like octylphosphonic acid (OcPA) and octadecylphosphonic acid (OPA) on substrates such as mica reveal the growth process of the monolayer. researchgate.netnih.gov Initially, molecules assemble into distinct, flat-topped islands on the surface. researchgate.netuwo.ca As deposition continues, these islands grow and coalesce to form a complete monolayer. researchgate.net
By imaging a partially covered surface, the height of these islands can be measured, providing a direct determination of the monolayer thickness. researchgate.net For example, OPA monolayers on silicon have a measured thickness of ~1.8 nm. researchgate.net After a full monolayer is formed, AFM can be used to assess its quality, including its completeness and surface roughness. A full-coverage OPA monolayer can exhibit a very smooth surface with a root mean square (RMS) roughness of just ~0.05 nm. researchgate.net This demonstrates the formation of a highly uniform and well-packed molecular layer.
Scanning Electron Microscopy (SEM) for Surface Imaging
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. hzdr.dehzdr.de The method involves scanning a surface with a finely focused beam of electrons. cismst.de As the electron beam interacts with the sample, it generates various signals, primarily secondary electrons (SE) and backscattered electrons (BSE). hzdr.de SE detectors capture low-energy electrons emitted from the very top layer of the surface, providing detailed topographical information with a resolution that can reach the nanometer scale. hzdr.decismst.de BSE detectors register high-energy electrons that have been reflected from deeper within the sample; the yield of these electrons is dependent on the atomic number of the elements present, allowing for compositional contrast in the image. cismst.de
Table 1: Representative SEM Operating Parameters for Surface Analysis This table illustrates typical parameters for an SEM analysis of a substrate coated with this compound. Actual values may vary based on the specific instrument and sample.
| Parameter | Typical Value/Setting | Purpose |
| Accelerating Voltage | 1 kV - 15 kV | Controls the penetration depth of the electron beam. Lower voltages are more surface-sensitive. cismst.de |
| Probe Current | 10 pA - 1 nA | Affects signal-to-noise ratio and resolution. |
| Magnification | 1,000x - 500,000x | Adjusts the level of detail, from overview to nanoscale features. hzdr.de |
| Detector | Secondary Electron (SE) | Provides high-resolution topographical imaging of the surface structure. hzdr.de |
| Working Distance | 5 mm - 15 mm | The distance between the final lens and the sample, affecting resolution and depth of field. |
Electrochemical and Surface Property Assessment Techniques
Contact angle goniometry is the standard method for quantifying the wettability of a solid surface by a liquid. nih.gov It measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com This angle, known as the contact angle (θ), is governed by the balance of interfacial tensions between the solid-vapor (γsv), solid-liquid (γsl), and liquid-vapor (γlv) phases, as described by the Young Equation. nanoscience.com A low contact angle (<90°) indicates that the liquid tends to spread, signifying a high-wettability (hydrophilic) surface. nanoscience.com Conversely, a high contact angle (>90°) indicates poor spreading, characteristic of a low-wettability (hydrophobic) surface. nanoscience.com
When studying this compound, this technique is critical for determining how its application alters the surface energy of a substrate. The phosphonic acid headgroup anchors the molecule to a surface (e.g., a metal oxide), while the ten-carbon alkyl tail (decanoyl group) is exposed. This nonpolar tail is expected to create a more hydrophobic surface. By measuring the water contact angle before and after modification, researchers can confirm the formation of the molecular layer and quantify its effect on wettability. Dynamic contact angle measurements, which record the advancing (θA) and receding (θR) angles as the droplet volume is increased and decreased, provide further insight into surface homogeneity and roughness. The difference between these two angles is the contact angle hysteresis, with a larger value often implying a more heterogeneous or rough surface. nih.govdtic.mil
Table 2: Illustrative Contact Angle Data for a Surface Modified with this compound This table presents hypothetical data demonstrating the expected change in water contact angle upon surface modification.
| Sample Surface | Static Contact Angle (θ) | Advancing Angle (θA) | Receding Angle (θR) | Hysteresis (θA - θR) | Implied Wettability |
| Unmodified TiO₂ Substrate | 25° | 30° | 22° | 8° | Hydrophilic |
| TiO₂ Substrate + this compound | 105° | 108° | 101° | 7° | Hydrophobic |
A Quartz Crystal Microbalance (QCM) is an extremely sensitive mass-sensing device that operates based on the piezoelectric properties of a quartz crystal. nih.gov When an alternating voltage is applied, the crystal oscillates at a stable resonance frequency. nanoscience.com This frequency is directly dependent on the total mass of the crystal, including any material adsorbed to its surface. When a thin film, such as a monolayer of this compound, forms on the QCM sensor, the added mass causes a measurable decrease in the resonance frequency (Δf). msu.edu This relationship allows for the real-time, label-free measurement of mass changes with nanogram-level sensitivity. nih.govnanoscience.com
In research involving this compound, QCM is a powerful tool for studying adsorption processes. By monitoring Δf over time as a solution of the compound is introduced to the sensor, one can obtain detailed kinetic data on the formation of a self-assembled monolayer. rsc.org This includes the initial rate of adsorption, the time to reach saturation (a full monolayer), and the total adsorbed mass. More advanced QCM with Dissipation monitoring (QCM-D) also measures the energy dissipation (ΔD) of the crystal's oscillation. nanoscience.com The dissipation value provides information about the viscoelastic properties of the adsorbed layer, helping to distinguish between a rigid, well-ordered film and a soft, diffuse layer. nih.gov
Table 3: Representative QCM-D Data for this compound Adsorption This table shows a simplified, time-resolved dataset typical of a QCM-D experiment monitoring monolayer formation.
| Time (minutes) | Event | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Interpretation |
| 0 | Baseline (Buffer Flow) | 0 | 0 | Stable sensor surface. |
| 5 | Inject this compound | -2 | 0.1 | Initial adsorption begins. |
| 15 | Adsorption Continues | -15 | 0.5 | Rapid mass uptake as monolayer forms. |
| 30 | Saturation | -25 | 0.8 | Surface coverage is nearing completion. |
| 45 | Buffer Rinse | -24 | 0.7 | Removal of loosely bound molecules; stable monolayer remains. |
The Kelvin Probe is a non-contact, non-destructive technique used to measure the work function difference between a conducting probe tip and a sample surface. kelvinprobe.com The work function is the minimum energy required to remove an electron from a solid to a point immediately outside its surface. The probe and sample form a parallel plate capacitor. biologic.net When electrically connected, electrons flow between them until their Fermi levels equilibrate, creating a surface charge and a potential difference known as the contact potential difference (CPD). researchgate.net The Kelvin Probe vibrates the tip, which generates an AC current in the external circuit. By applying a variable DC bias voltage (Vb) to nullify this current, the CPD is determined, as V_CPD = -Vb. researchgate.net If the work function of the probe tip is known through calibration with a standard material, the absolute work function of the sample can be calculated. osti.gov
This methodology is particularly relevant to the study of this compound when it is used to modify the surfaces of conductive or semiconductive materials, such as electrodes in organic electronic devices. biologic.net The formation of a self-assembled monolayer of this compound introduces an interface dipole resulting from the bond between the phosphonic acid headgroup and the substrate, as well as the molecule's own intrinsic dipole moment. researchgate.net This dipole layer can significantly alter the work function of the substrate. Kelvin Probe measurements allow for precise quantification of this change, which is a critical factor in controlling charge injection barriers and optimizing device performance. researchgate.net
Table 4: Example Work Function Data from Kelvin Probe Measurements This table shows how the work function of a common transparent conducting oxide, Indium Tin Oxide (ITO), could be modified by a this compound monolayer.
| Sample | Measured CPD (mV) | Calculated Work Function (eV) | Change in Work Function (ΔΦ) |
| Calibrated Gold Tip | N/A | 5.10 (Reference) | N/A |
| Bare ITO Substrate | +350 | 4.75 | N/A |
| ITO + this compound SAM | -250 | 5.35 | +0.60 |
Future Research Trajectories and Outlook for 2 Phosphonodecanoic Acid
Development of Sustainable Synthetic Approaches for Phosphonate (B1237965) Production
The chemical industry is increasingly focusing on green chemistry to minimize or eliminate hazardous substances in production processes. sciencedaily.com This shift is particularly relevant for the synthesis of phosphonates, including 2-phosphonodecanoic acid, as phosphorus is a critical and finite resource. sciencedaily.com Traditional methods for creating the C-P bond, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, often require harsh conditions and the use of volatile, toxic solvents. nih.govfrontiersin.org
Future research is focused on developing more environmentally friendly and efficient synthetic protocols. Key areas of investigation include:
Benign Solvents and Catalytic Systems: Researchers are exploring the use of greener solvents like polyethylene (B3416737) glycol (PEG) in combination with catalytic systems such as potassium iodide (KI) and potassium carbonate (K2CO3). nih.govfrontiersin.org This approach has shown success in the synthesis of benzyl (B1604629) phosphonates at room temperature, achieving excellent yields and selectivity while avoiding volatile organic solvents. nih.govfrontiersin.org
Atom Economy and Waste Reduction: The principles of green chemistry emphasize maximizing the incorporation of all materials used in the process into the final product. bioengineer.org Future synthetic strategies will aim to improve atom economy, reducing the generation of byproducts and waste.
Recovery and Recycling: A significant challenge in phosphonate chemistry is the efficient recovery and recycling of both the phosphonate products and the phosphorus itself. sciencedaily.com Developing closed-loop systems where these critical resources can be reused is a major goal for achieving long-term sustainability. bioengineer.org
| Parameter | Traditional Methods (e.g., Michaelis-Arbuzov) | Emerging Green Methods |
|---|---|---|
| Solvents | Often volatile and toxic organic solvents | Benign solvents like PEG-400 nih.govfrontiersin.org |
| Reaction Conditions | Often require high temperatures and reactive reagents | Room temperature, mild conditions nih.govfrontiersin.org |
| Catalysts | - | KI/K2CO3 systems nih.govfrontiersin.org |
| Environmental Impact | Higher generation of hazardous waste | Reduced waste, more environmentally friendly nih.govfrontiersin.org |
| Recycling Potential | Limited | A key area of ongoing research sciencedaily.com |
Deeper Exploration of Uncharted Biochemical Roles and Pathways
While some phosphonates are known for their roles as analogues of natural amino acids and inhibitors of certain enzymes, the full spectrum of their biochemical activities, particularly for long-chain derivatives like this compound, remains largely unexplored. ontosight.ai The structural similarity of phosphonates to phosphate (B84403) esters, combined with their enhanced stability, makes them intriguing candidates for modulating biological processes. nih.govfrontiersin.org
Future research in this area will likely focus on:
Enzyme Inhibition and Drug Design: The phosphonic acid group is a potent inhibitor of certain enzymes and can form stable complexes with metal ions. ontosight.ai Research into compounds like 2-amino-12-phosphonododecanoic acid has highlighted their potential as inhibitors of enzymes involved in tumor growth and metastasis. ontosight.ai Further investigation into the specific enzymatic targets of this compound could lead to the development of new therapeutic agents.
Metabolic Pathways: The biosynthesis of natural phosphonates involves unique and often unprecedented enzymatic reactions. nih.gov For instance, the formation of the C-P bond and subsequent modifications are catalyzed by a diverse array of enzymes. nih.gov Elucidating the metabolic pathways that may involve this compound or its derivatives in various organisms could reveal novel biochemical transformations and functions.
Interaction with Biological Membranes: The long hydrocarbon chain of this compound suggests a potential interaction with lipid bilayers. Understanding how this molecule orients itself within cell membranes and its effect on membrane properties could open up new avenues for research in cell biology and drug delivery. The formation of adlayers of 12-phosphonododecanoic acid on surfaces has been observed, indicating its ability to self-assemble. acs.org
Rational Design of Novel Materials and Functional Systems Based on Phosphonate Chemistry
The ability of phosphonic acids to bind strongly to metal oxides and form robust, self-assembled monolayers (SAMs) makes them ideal building blocks for creating advanced materials with tailored properties. researchgate.netacs.org This has led to the development of metal phosphonate hybrid materials, which combine the features of both inorganic and organic components. rsc.org
Future directions in materials science will leverage the unique properties of phosphonates like this compound to create:
Hierarchically Porous Structures: The rational design of metal phosphonates allows for the creation of materials with controlled porosity, from microporous to hierarchically nanoporous structures. rsc.orgkaust.edu.sa These materials have potential applications in adsorption, separation, and catalysis. rsc.org
Functional Coatings: The strong binding of phosphonate groups to metallic substrates can be utilized to create functional coatings. jmst.org For example, phosphonate/quaternary amine block polymers have been designed as high-efficiency antibacterial coatings for metallic implants. jmst.org The long alkyl chain of this compound could be functionalized to impart specific properties, such as hydrophobicity or biocompatibility, to surfaces.
Organic Electronics: Phosphonic acid-based SAMs are being explored for their potential to modify the surface properties of transparent conducting oxides like indium tin oxide (ITO). researchgate.netresearchgate.net By tuning the work function and surface energy of these materials, the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) can be significantly enhanced. researchgate.net The use of 12-phosphonododecanoic acid to form adlayers on ITO has been demonstrated. acs.org
| Application Area | Underlying Principle | Potential Function of this compound |
|---|---|---|
| Catalysis and Separation | Creation of porous metal phosphonate frameworks. rsc.org | Acts as an organic linker to control pore size and functionality. |
| Biomedical Implants | Formation of antibacterial and biocompatible coatings. jmst.org | Anchors functional polymers to the metal surface. |
| Organic Electronics | Modification of electrode work function and surface energy. researchgate.net | Forms a self-assembled monolayer to improve interfacial properties. acs.org |
| Corrosion Inhibition | Formation of a protective layer on metal surfaces. ijcsi.proacs.org | Synergistic effects with metal ions to prevent corrosion. ijcsi.pro |
Synergistic Integration of Experimental and Computational Methods for Enhanced Discovery
The complexity of the systems involving phosphonates necessitates a collaborative approach that combines experimental investigation with computational modeling. This synergy is crucial for accelerating the pace of discovery and gaining deeper insights into the structure-property relationships of these compounds.
Future research will increasingly rely on this integrated approach to:
Predict Reaction Mechanisms and Outcomes: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the feasibility of new synthetic routes. ijcsi.pro This can help in the rational design of experiments and the optimization of reaction conditions.
Simulate Molecular Interactions: Molecular dynamics simulations can provide valuable information on how phosphonate-containing molecules interact with biological targets, such as enzymes and membranes, or how they self-assemble on surfaces. ijcsi.pro This can guide the design of molecules with specific binding affinities or self-organizing properties.
Accelerate Materials Discovery: Computational screening of virtual libraries of phosphonate-based materials can help identify promising candidates for specific applications before they are synthesized in the lab. researchgate.net This can significantly reduce the time and resources required for materials development. The integration of experimental and computational approaches has already proven effective in understanding and improving PHB (polyhydroxybutyrate) production. nih.gov
The continued exploration of this compound and its congeners, driven by these forward-looking research trajectories, promises to yield significant advancements in sustainable chemistry, medicine, and materials science.
Q & A
Basic: What are the recommended synthetic methodologies for 2-phosphonodecanoic Acid in laboratory settings?
Answer:
Synthesis typically involves phosphonylation of decanoic acid derivatives using reagents like phosphorus trichloride (PCl₃) or phosphorous acid under controlled conditions. For example, analogous pathways for phosphonoglycolic acids involve reacting glycolic acid with POCl₃ in anhydrous solvents (e.g., THF) at 0–5°C, followed by hydrolysis to yield the phosphonate . Purification may require column chromatography or recrystallization. Researchers should optimize molar ratios and reaction times to minimize side products, as seen in citric acid production studies where glucose concentration and incubation duration significantly impact yields .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, particularly to verify phosphonate group integration. Fourier-Transform Infrared (FT-IR) spectroscopy can identify characteristic P=O (~1250 cm⁻¹) and P-C (~750 cm⁻¹) stretches. Mass spectrometry (MS), especially High-Resolution MS (HRMS), provides exact mass validation (e.g., perfluorodecanoic acid’s exact mass: 477.9862 Da ). For purity assessment, HPLC with UV/RI detection is recommended, ensuring baseline separation from unreacted precursors.
Advanced: How can researchers address contradictions in solubility data for this compound across studies?
Answer:
Discrepancies often arise from solvent polarity, temperature, and pH variations. Systematic solubility profiling in solvents like water, DMSO, and ethanol at controlled temperatures (e.g., 25°C vs. 37°C) can clarify trends. For example, stability studies on similar compounds highlight incompatibility with strong acids/bases, which may degrade the phosphonate group and skew solubility measurements . Cross-validate results using nephelometry or gravimetric analysis to distinguish true solubility from colloidal dispersions.
Advanced: What role does alkyl chain length play in modulating the biological activity of phosphonodecanoic acids?
Answer:
Chain length influences hydrophobicity, membrane permeability, and enzyme-binding affinity. For instance, 11-phosphonoundecanoic acid (C11) exhibits stronger lipid bilayer interactions than shorter-chain analogs, potentially enhancing inhibitory effects on phosphatases . Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding thermodynamics. Researchers should also consider chain-length-dependent cytotoxicity, as seen in perfluorinated acids, where longer chains increase bioaccumulation risks .
Advanced: How should researchers design assays to quantify this compound in complex biological samples?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity and specificity. Key considerations include:
- Sample Preparation: Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to remove interferents.
- Internal Standards: Isotopically labeled analogs (e.g., ²H or ¹³C) correct for matrix effects.
- Detection Parameters: Optimize MRM transitions for phosphonate-specific fragments.
Refer to phosphatidylcholine assay protocols for guidance on avoiding cross-contamination and ensuring linear calibration curves . Validate methods using spike-recovery experiments in relevant matrices (e.g., serum, tissue homogenates).
Advanced: What experimental strategies mitigate hydrolysis of this compound during long-term storage?
Answer:
Hydrolysis is minimized by storing the compound at −20°C in anhydrous, inert solvents (e.g., DMSO) under nitrogen atmosphere. Stability studies on similar acids recommend monitoring pH (neutral conditions preferred) and avoiding moisture . For aqueous solutions, lyophilization with cryoprotectants (e.g., trehalose) preserves integrity. Periodic QC checks via ³¹P NMR can detect degradation products like inorganic phosphate.
Advanced: How can computational modeling guide the design of this compound derivatives for targeted enzyme inhibition?
Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzyme active sites, such as alkaline phosphatases. QSAR models correlate structural features (e.g., chain length, substituent electronegativity) with inhibitory potency. For example, perfluorinated analogs show enhanced binding due to fluorine’s electron-withdrawing effects . Validate predictions with enzymatic assays (e.g., Michaelis-Menten kinetics) and compare with experimental IC₅₀ values.
Basic: What safety precautions are essential when handling this compound?
Answer:
Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols. Incompatible materials include strong oxidizers (e.g., HNO₃) and bases, which may cause hazardous reactions . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Notes on Evidence Utilization
- References to phosphonoglycolic acid , perfluorinated analogs , and assay protocols provide methodological parallels despite structural differences.
- Stability and reactivity data from related compounds inform best practices for handling this compound.
- Chain-length effects are extrapolated from studies on phosphonoundecanoic and perfluorodecanoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
